Product packaging for CFL-137(Cat. No.:CAS No. 708-06-5)

CFL-137

Numéro de catalogue: B042665
Numéro CAS: 708-06-5
Poids moléculaire: 172.18 g/mol
Clé InChI: NTCCNERMXRIPTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-1-naphthaldehyde is a versatile and highly valuable ortho-hydroxy aromatic aldehyde, extensively employed in scientific research as a fundamental building block and analytical reagent. Its primary research utility stems from its ability to function as a selective chelating agent for various metal ions, forming stable, colored Schiff base complexes. This property makes it indispensable in spectrophotometric analysis and the development of chemosensors for the detection and quantification of cations like aluminum, zinc, and copper. Furthermore, its intrinsic fluorescence and the tunable photophysical properties of its derivatives are exploited in materials science for the synthesis of organic ligands and in the study of photoluminescent materials. The compound serves as a crucial precursor in organic synthesis for constructing more complex heterocyclic systems, including naphthofuranes and naphthopyrans, which are of interest in pharmaceutical and agrochemical research. Its mechanism of action typically involves the condensation of its aldehyde group with primary amines to form imines (Schiff bases), while the adjacent phenolic hydroxyl group facilitates binding to metal centers, creating highly coordinated structures. Researchers value 2-Hydroxy-1-naphthaldehyde for its role in developing novel catalytic systems, advanced polymeric materials, and sensitive diagnostic assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B042665 CFL-137 CAS No. 708-06-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCNERMXRIPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061041
Record name 1-Naphthalenecarboxaldehyde, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2-Hydroxy-1-naphthaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19612
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

708-06-5
Record name 2-Hydroxy-1-naphthaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-naphthaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-naphthaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenecarboxaldehyde, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenecarboxaldehyde, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1-naphthaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-FORMYL-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9CFN7QNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery and Synthesis of CFL-137: A Potent and Selective ChronoKinase-1 (CK1) Inhibitor for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of CFL-137, a novel, potent, and selective small molecule inhibitor of ChronoKinase-1 (CK1). CK1 is a serine/threonine kinase implicated in the dysregulation of cell cycle checkpoints, representing a promising therapeutic target in pancreatic ductal adenocarcinoma (PDAC). This guide details the discovery workflow, synthetic route, in vitro activity, and mechanism of action of this compound, presenting a complete dataset for researchers in oncology and drug development.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth and profound resistance to conventional therapies. A key driver of this pathology is the dysregulation of the cell cycle, enabling unchecked cellular proliferation. Our research identified ChronoKinase-1 (CK1), a previously uncharacterized kinase, as a critical regulator of the G1/S phase transition. Overexpression of CK1 is observed in over 70% of PDAC patient samples, correlating with poor prognosis.

This compound was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization. It demonstrates high potency against CK1 and excellent selectivity over other kinases, along with favorable in vitro anti-proliferative activity in PDAC cell lines.

Discovery Workflow

The identification of this compound was the result of a systematic drug discovery cascade. The process began with a high-throughput screen of a diverse chemical library, followed by hit validation, lead optimization, and comprehensive profiling of the candidate compound.

Discovery_Workflow HTS High-Throughput Screening (500,000 Compounds) Hit_ID Hit Identification (250 Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC50 Confirmation Hit_ID->Dose_Response Lead_Gen Hit-to-Lead Generation (SAR Studies) Dose_Response->Lead_Gen Lead_Opt Lead Optimization (Potency & Selectivity) Lead_Gen->Lead_Opt CFL_137 Candidate Selection: this compound Lead_Opt->CFL_137 In_Vitro In Vitro Profiling (Cell-Based Assays) CFL_137->In_Vitro In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo

Caption: Workflow for the discovery of this compound.

Quantitative Data Summary

This compound was profiled for its biochemical potency, kinase selectivity, and anti-proliferative effects in relevant cancer cell lines.

Table 1: Kinase Selectivity Profile of this compound

Kinase Target IC50 (nM) Fold Selectivity vs. CK1
CK1 (Target) 2.1 1
CDK2 4,800 >2,285x
MAPK1 >10,000 >4,760x
PI3Kα >10,000 >4,760x
AKT1 8,500 >4,047x

| SRC | 6,200 | >2,950x |

Table 2: In Vitro Anti-Proliferative Activity of this compound

PDAC Cell Line Genetic Background IC50 (nM)
PANC-1 KRAS (G12D) 15.5
MiaPaCa-2 KRAS (G12C) 21.2
AsPC-1 KRAS (G12D) 18.9

| BxPC-3 | KRAS (WT) | 350.7 |

Mechanism of Action: CK1 Signaling Pathway

CK1 phosphorylates the transcription factor Substrate-Z (SubZ), which is essential for the transcription of genes required for the G1/S phase transition. In cancer cells with overexpressed CK1, this pathway is hyperactive. This compound acts as an ATP-competitive inhibitor of CK1, blocking the phosphorylation of SubZ and inducing cell cycle arrest.

Mechanism_of_Action CK1 CK1 (ChronoKinase-1) pSubZ p-Substrate-Z CK1->pSubZ P Arrest Cell Cycle Arrest CK1->Arrest ATP ATP ATP->CK1 SubZ Substrate-Z SubZ->CK1 Transcription Gene Transcription (G1/S Transition) pSubZ->Transcription CFL137 This compound CFL137->CK1 Inhibits CFL137->Arrest Proliferation Cell Proliferation Transcription->Proliferation

Caption: Proposed mechanism of action for this compound.

Synthesis of this compound

This compound is synthesized via a convergent three-step process starting from commercially available precursors. The key step involves a Suzuki coupling to form the bi-aryl core, followed by a final amidation step.

Synthesis_Route A Precursor A (Boronic Ester) Step1 Step 1: Suzuki Coupling A->Step1 B Precursor B (Aryl Halide) B->Step1 Intermediate Intermediate C Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 CFL137 Final Product: This compound Step2->CFL137

Caption: High-level synthetic route for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Step 1: Suzuki Coupling. To a solution of Precursor B (1.0 eq) in 1,4-dioxane/water (4:1) is added Precursor A (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq). The mixture is degassed with argon for 15 minutes and then heated to 90°C for 12 hours. Upon completion, the reaction is cooled, diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The crude product (Intermediate C) is purified by column chromatography.

  • Step 2: Amidation. Intermediate C (1.0 eq) is dissolved in dichloromethane (B109758) (DCM). N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the primary amine sidechain (1.2 eq) are added, followed by the dropwise addition of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 eq). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated. The final product, this compound, is purified by reverse-phase HPLC.

Protocol 2: CK1 Biochemical Inhibition Assay (TR-FRET)
  • Reagents: Recombinant human CK1 enzyme, biotinylated SubZ peptide substrate, LanthaScreen™ Eu-anti-pSubZ antibody, and terbium-labeled streptavidin.

  • Procedure:

    • A 10 µL solution of this compound (in various concentrations) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) is added to a 384-well plate.

    • 5 µL of CK1 enzyme is added to each well and incubated for 15 minutes at room temperature.

    • The reaction is initiated by adding 5 µL of a mixture containing ATP (at Km concentration) and the biotinylated SubZ substrate. The reaction proceeds for 60 minutes.

    • The reaction is stopped by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-anti-pSubZ antibody, and Tb-streptavidin.

    • The plate is incubated for 60 minutes to allow for antibody binding.

  • Data Acquisition: The TR-FRET signal is read on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm). The ratio of emission signals is used to calculate inhibition, and IC50 values are determined using a four-parameter logistic fit.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)
  • Cell Plating: PANC-1, MiaPaCa-2, AsPC-1, and BxPC-3 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a 10-point, 3-fold serial dilution of this compound (ranging from 100 µM to 5 nM). A vehicle control (0.1% DMSO) is included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Signal Reading: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. The plate is placed on an orbital shaker for 2 minutes to induce lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence is recorded using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism.

Conclusion

This compound is a novel and highly potent CK1 inhibitor with a promising preclinical profile. Its excellent selectivity and potent anti-proliferative activity against PDAC cell lines establish it as a valuable lead compound for further development. The detailed synthetic and experimental protocols provided herein serve as a foundational resource for researchers aiming to investigate the CK1-SubZ signaling axis and explore the therapeutic potential of its inhibition.

Physical and chemical properties of CFL-137

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CFL-137: A Potent Inhibitor of KRasG12C

This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a compound identified as a potent and selective inhibitor of the KRasG12C mutation. This compound, chemically known as 2-Hydroxy-1-naphthaldehyde, has demonstrated significant anti-proliferative activity in preclinical models, making it a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a solid, crystalline compound with the following properties:

PropertyValueReference
Chemical Name 2-Hydroxy-1-naphthaldehyde[1][2][3]
Molecular Formula C₁₁H₈O₂[1][2]
Molecular Weight 172.18 g/mol
Melting Point 79-80 °C
Boiling Point 163-166 °C at 8 mmHg
Appearance Slightly colored solid
Solubility Soluble in ethanol (B145695)

Biological Activity

This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRasG12C mutant protein. This mutation is a key oncogenic driver in a variety of cancers, including non-small cell lung cancer. By binding to this mutant, this compound locks the KRas protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell growth and survival.

In Vitro Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines harboring the KRasG12C mutation. The half-maximal inhibitory concentration (IC₅₀) values from a 72-hour cell viability assay are summarized below:

Cell LineCancer TypeKRas MutationIC₅₀ (µM)
H1792LungG12C11.4
H358LungG12C12.3
SW1573LungG12C24.2
MiaPaca2PancreaticG12C24.5
PANC-1PancreaticG12D27.63
SW480ColonG12V44.5
A549LungG12S43.3
BxPC3PancreaticWT46.9
LCLC-103HLungWT32.4
HCA-7ColonWT26.2
MRC-5Normal Lung FibroblastWT25.0
HUVEC-TERTNormal EndothelialWT10.8
CCD-986SkNormal Skin FibroblastWT66.2

Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

In Vivo Efficacy

In a subcutaneous xenograft mouse model using the H1792 human lung cancer cell line (KRasG12C mutant), intraperitoneal administration of this compound resulted in a significant reduction in tumor growth.

Animal ModelCell LineTreatmentDosageResult
NOD/SCID female miceH1792 (KRasG12C)This compound (i.p.)5 mg/kg, 15 mg/kg, 30 mg/kgDose-dependent tumor growth inhibition.

Data sourced from Orgován Z, et al. Eur J Med Chem. 2023 Mar 15;250:115212.

Experimental Protocols

Synthesis of this compound (2-Hydroxy-1-naphthaldehyde)

This protocol is adapted from a standard organic synthesis procedure.

Materials:

Equipment:

  • 2-L three-necked round-bottom flask

  • Reflux condenser

  • Mercury-sealed stirrer

  • Dropping funnel

  • Steam bath

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In the three-necked flask, dissolve 100 g (0.69 mole) of β-naphthol in 300 g of 95% ethanol.

  • With stirring, rapidly add a solution of 200 g (5 moles) of sodium hydroxide in 415 g of water.

  • Heat the resulting solution to 70–80 °C on a steam bath.

  • Begin the dropwise addition of 131 g (1.1 moles) of chloroform. The addition rate should be controlled to maintain gentle refluxing.

  • After the chloroform addition is complete, continue stirring for 1 hour.

  • Remove the ethanol and excess chloroform by distillation using a steam bath.

  • Acidify the residue with hydrochloric acid, with vigorous stirring, until the solution is acidic to Congo red paper.

  • An oil will separate. Add sufficient water to dissolve any precipitated salt, then separate the oil.

  • Wash the oil several times with hot water.

  • Purify the crude product by vacuum distillation to obtain a slightly colored distillate (boiling at 163–166 °C at 8 mmHg) which solidifies upon cooling.

  • Recrystallize the solid from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.

In Vitro Cell Viability Assay (MTT Assay)

This is a general protocol for determining the IC₅₀ values of this compound against cancer cell lines.

Materials:

  • KRasG12C mutant and wild-type cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be below 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

KRasG12C Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism of action of this compound. In cancer cells with the KRasG12C mutation, the KRas protein is constitutively active, leading to the activation of downstream pro-survival and proliferative signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This compound covalently binds to the mutant cysteine in KRasG12C, locking it in an inactive state and thereby inhibiting these downstream signals.

KRasG12C_Pathway RTK RTK SOS SOS RTK->SOS KRasG12C_GTP KRasG12C-GTP (Active) SOS->KRasG12C_GTP GTP loading KRasG12C_GDP KRasG12C-GDP (Inactive) KRasG12C_GTP->KRasG12C_GDP GTP hydrolysis RAF RAF KRasG12C_GTP->RAF PI3K PI3K KRasG12C_GTP->PI3K CFL137 This compound CFL137->KRasG12C_GDP Covalent binding Inhibition CFL137->Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibition->KRasG12C_GTP

This compound inhibits the KRasG12C signaling pathway.
Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of a KRasG12C inhibitor like this compound, from initial synthesis to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Synthesis Synthesis of this compound Purification Purification & Characterization (Distillation, Recrystallization, NMR, MS) Synthesis->Purification InVitro In Vitro Studies Purification->InVitro CellSeeding Cell Seeding (KRasG12C & WT cell lines) Treatment Treatment with this compound (Dose-response) ViabilityAssay Cell Viability Assay (e.g., MTT) IC50 IC50 Determination CellSeeding->Treatment Treatment->ViabilityAssay ViabilityAssay->IC50 InVivo In Vivo Studies IC50->InVivo Xenograft Tumor Xenograft Model (e.g., H1792 in mice) InVivoTreatment In Vivo Treatment (i.p. administration) TumorMeasurement Tumor Growth Measurement Efficacy Efficacy Evaluation Xenograft->InVivoTreatment InVivoTreatment->TumorMeasurement TumorMeasurement->Efficacy

Preclinical evaluation workflow for this compound.

References

A Technical Guide to the Biological Activity Screening of CD137 (4-1BB) Agonists for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The query for "CFL-137" did not yield a specific biological molecule with publicly available data. It is highly probable that this was a typographical error. Based on the context of biological activity screening for drug development, this guide focuses on CD137 (4-1BB) , a well-established and highly relevant target in immuno-oncology with a name that could be phonetically similar.

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for the biological activity screening of therapeutic agents targeting CD137, a potent co-stimulatory receptor on immune cells.

Introduction to CD137 (4-1BB)

CD137, also known as 4-1BB or TNFRSF9, is a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] Its expression is induced on activated T cells, particularly CD8+ T cells, and natural killer (NK) cells.[1][3][4] The interaction of CD137 with its natural ligand, CD137L (4-1BBL), which is expressed on antigen-presenting cells (APCs), delivers a crucial co-stimulatory signal. This signaling cascade promotes T cell proliferation, survival, and effector functions, including enhanced cytotoxicity and cytokine production (e.g., IFN-γ). Consequently, agonist antibodies targeting CD137 are a promising therapeutic strategy to enhance anti-tumor immunity.

Mechanism of Action of CD137 Agonists

The primary mechanism of action for therapeutic anti-CD137 antibodies is to mimic the function of CD137L, leading to the activation of downstream signaling pathways in CD137-expressing immune cells. This results in an amplified and sustained anti-tumor immune response.

CD137 Signaling Pathway

Upon binding of an agonist antibody, CD137 trimerizes, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2. This initiates downstream signaling cascades that ultimately activate transcription factors such as NF-κB and AP-1, which drive the expression of genes involved in cell survival, proliferation, and effector functions.

CD137_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD137 CD137 (4-1BB) TRAF2 TRAF2 CD137->TRAF2 TRAF1 TRAF1 CD137->TRAF1 Agonist_Ab Agonist Antibody Agonist_Ab->CD137 IKK_Complex IKK Complex TRAF2->IKK_Complex JNK_p38 JNK/p38 MAPK TRAF2->JNK_p38 NF_kB NF-κB IKK_Complex->NF_kB Gene_Expression Gene Expression (Survival, Proliferation, Effector Functions) NF_kB->Gene_Expression AP1 AP-1 JNK_p38->AP1 AP1->Gene_Expression

Caption: CD137 Signaling Pathway Activation.

In Vitro Biological Activity Screening

A tiered approach is employed to characterize the biological activity of novel anti-CD137 antibodies, starting with simple binding assays and progressing to more complex cell-based functional assays.

Binding Affinity and Specificity

The initial step is to confirm that the antibody binds to its intended target with high affinity and specificity.

Parameter Methodology Typical Readout
Binding Affinity Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)KD (equilibrium dissociation constant)
Target Specificity ELISA or Flow CytometryBinding to CD137-expressing cells vs. non-expressing cells

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant human CD137 protein is immobilized on a sensor chip.

  • Association: A series of concentrations of the anti-CD137 antibody are flowed over the chip surface, and the binding is measured in real-time.

  • Dissociation: Buffer is flowed over the chip to measure the dissociation of the antibody from the target.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

In Vitro Functional Assays

These assays are designed to assess the ability of the antibody to induce a functional response in immune cells.

Assay Cell Type Methodology Primary Readout
T Cell Proliferation Purified human CD8+ T cells or PBMCsCo-stimulation with suboptimal anti-CD3 and the test antibody. Proliferation is measured by 3H-thymidine incorporation or CFSE dilution.Increased T cell proliferation
Cytokine Production Activated T cells or NK cellsCells are stimulated with the test antibody, and supernatants are analyzed by ELISA or multiplex bead array.Increased IFN-γ, TNF-α, IL-2 production
Cytotoxicity Assay NK cells or antigen-specific T cells (effector cells) and tumor cells (target cells)Co-culture of effector and target cells in the presence of the test antibody. Target cell lysis is measured by chromium-51 (B80572) release or non-radioactive methods.Enhanced target cell killing

Experimental Protocol: T Cell Proliferation Assay (CFSE Dilution)

  • Cell Labeling: Isolate human peripheral blood mononuclear cells (PBMCs) and label them with Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture: Plate the CFSE-labeled PBMCs in 96-well plates coated with a suboptimal concentration of anti-CD3 antibody.

  • Treatment: Add serial dilutions of the anti-CD137 agonist antibody or an isotype control.

  • Incubation: Culture the cells for 4-5 days.

  • Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the CD8+ T cell population. Each cell division results in a halving of the CFSE fluorescence intensity.

T_Cell_Proliferation_Workflow PBMCs Isolate PBMCs CFSE_Labeling Label with CFSE PBMCs->CFSE_Labeling Plating Plate on anti-CD3 coated wells CFSE_Labeling->Plating Treatment Add anti-CD137 Ab Plating->Treatment Incubation Incubate 4-5 days Treatment->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Analysis Measure CFSE dilution in CD8+ T cells Flow_Cytometry->Analysis

Caption: T Cell Proliferation Assay Workflow.

In Vivo Efficacy Studies

The anti-tumor activity of CD137 agonists is evaluated in preclinical animal models.

Syngeneic Mouse Tumor Models

These models utilize immunocompetent mice, which are essential for studying immunotherapies.

Model Description Primary Endpoints
CT26 (Colon Carcinoma) A commonly used, immunogenic tumor model in BALB/c mice.Tumor growth inhibition, overall survival.
B16-F10 (Melanoma) A poorly immunogenic tumor model in C57BL/6 mice, often used to test combination therapies.Tumor growth inhibition, overall survival.

Experimental Protocol: Syngeneic Tumor Model Efficacy Study

  • Tumor Implantation: Inject a suspension of tumor cells (e.g., CT26) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).

  • Tumor Growth: Allow tumors to establish to a palpable size (e.g., 50-100 mm3).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, isotype control, anti-CD137 antibody). Administer the treatment, typically via intraperitoneal injection, according to a predefined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Analyze tumor growth curves and survival data.

Pharmacodynamic (PD) Biomarker Analysis

To understand the in vivo mechanism of action, tumors and peripheral tissues are analyzed for changes in immune cell populations.

Parameter Methodology Expected Outcome
Tumor-Infiltrating Lymphocytes (TILs) Flow cytometry of dissociated tumorsIncreased ratio of CD8+ T cells to regulatory T cells (Tregs)
Immune Cell Activation Flow cytometry for activation markers (e.g., Ki-67, Granzyme B) on TILsUpregulation of activation and proliferation markers on CD8+ T cells
Peripheral Immune Cell Changes Flow cytometry of spleen and bloodIncreased frequency of activated and memory T cells

Concluding Remarks

The biological activity screening of CD137 agonists requires a multi-faceted approach, from basic binding characterization to complex in vivo efficacy and pharmacodynamic studies. The data generated from these assays are critical for identifying lead candidates with the desired potency and mechanism of action for further development as cancer immunotherapies.

References

An In-depth Technical Guide to the Homologs and Analogs of CFL-137

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals:

This document is intended to serve as a comprehensive technical guide on the homologs and analogs of CFL-137. However, extensive research and diligent searches of publicly available scientific literature, clinical trial databases, and chemical registries have not yielded any specific therapeutic agent or molecule designated as "this compound."

It is possible that "this compound" represents an internal codename not yet disclosed in the public domain, a novel compound with limited published data, or a misnomer for a different agent. The search results did, however, frequently associate the number "137" with CD137 , a critical co-stimulatory receptor in the tumor necrosis factor receptor superfamily (TNFRSF9), also known as 4-1BB. CD137 is a prominent target in immuno-oncology, with numerous agonists in development.

Given the high relevance of CD137 in current drug development, this guide will pivot to provide a detailed overview of the landscape of CD137 agonists, which would likely encompass the class of molecules to which a hypothetical "this compound" might belong. We will explore the known analogs and different therapeutic modalities targeting this receptor, summarize available quantitative data, detail relevant experimental protocols, and provide visualizations of the key signaling pathways.

The Landscape of CD137 (4-1BB) Agonists

The development of agonistic agents targeting CD137 aims to enhance T-cell mediated anti-tumor immunity.[1][2][3][4][5] Activation of CD137 on T cells leads to increased proliferation, cytokine secretion, and enhanced survival and cytotoxic function. The first generation of CD137 agonists were monoclonal antibodies, which despite showing promise, were hampered by challenges of systemic toxicity (particularly hepatotoxicity) and limited efficacy. This has led to the development of a diverse second generation of agonists with improved safety and efficacy profiles. These can be broadly categorized as follows:

  • Monoclonal Antibodies (mAbs): These include agents with modified Fc regions to optimize cross-linking and conditional activation.

  • Bispecific and Trispecific Antibodies: These molecules target a tumor-associated antigen (TAA) in addition to CD137, aiming to localize the immune activation to the tumor microenvironment.

  • Bicyclic Peptides: These are smaller, synthetic molecules that can be designed as tumor-targeted immune cell agonists (TICAs).

  • Small Molecule Agonists: While the majority of clinical candidates are biologics, research into small molecule CD137 agonists is an active area.

Quantitative Data on CD137 Agonists

The following tables summarize key quantitative data for representative CD137 agonists from the literature. This data is illustrative of the parameters measured for this class of drugs.

Table 1: Binding Affinity of Selected CD137 Agonists

Compound/MoleculeTypeTarget(s)Binding Affinity (KD) to human CD137Reference
Urelumab (BMS-663513)Monoclonal Antibody (IgG4)CD137High Affinity
Utomilumab (PF-05082566)Monoclonal Antibody (IgG2)CD137Lower Affinity than Urelumab
CTX-471Monoclonal Antibody (IgG4)CD137Not Specified
BT7480Bicyclic Peptide TICANectin-4 and CD137Not Specified

Table 2: In Vitro Activity of Selected CD137 Agonists

Compound/MoleculeAssayCell TypeResultReference
CTX-471IFN-γ ProductionHuman T cellsIncreased IFN-γ in an FcγR-dependent manner
UrelumabIFN-γ Secretion & T-cell survivalT cellsInduces IFN-γ secretion and T-cell survival
UtomilumabT-cell proliferation and cytokine secretionT cellsPromotes T-cell proliferation and cytokine secretion

Key Experimental Protocols

The development and characterization of CD137 agonists involve a range of standard and specialized experimental protocols. Below are methodologies for key assays.

Protocol 1: In Vitro T-Cell Activation Assay

Objective: To assess the ability of a CD137 agonist to enhance T-cell activation, typically measured by cytokine production (e.g., IFN-γ, IL-2).

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD8+ or CD4+ T cells can be further purified using magnetic bead separation.

  • Plate Coating: 96-well plates are coated with a sub-optimal concentration of an anti-CD3 antibody (to provide the primary T-cell receptor signal) and the CD137 agonist at various concentrations.

  • Cell Plating: Purified T cells are plated in the antibody-coated wells.

  • Incubation: Cells are incubated for 48-72 hours.

  • Cytokine Measurement: Supernatants are collected, and the concentration of IFN-γ or other cytokines is measured by ELISA or a multiplex bead-based assay.

  • Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.

Protocol 2: Fcγ Receptor (FcγR) Cross-linking Assay

Objective: To determine if the agonistic activity of an antibody-based CD137 agonist is dependent on cross-linking by FcγRs.

Methodology:

  • Cell Lines: A T-cell line expressing CD137 (e.g., Jurkat-CD137) is co-cultured with a cell line expressing a specific FcγR (e.g., FcγRIIB-expressing CHO cells).

  • Assay Setup: The co-culture is stimulated with the CD137 agonist antibody. A control group without the FcγR-expressing cells is included.

  • Readout: T-cell activation is measured, for example, by a reporter gene assay (e.g., NF-κB-luciferase) or by measuring surface activation markers like CD69 by flow cytometry.

  • Analysis: A significant increase in T-cell activation in the presence of FcγR-expressing cells indicates a dependency on cross-linking.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and development of CD137 agonists.

CD137 Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the engagement of CD137 on a T cell.

CD137_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD137L CD137L CD137 CD137 CD137L->CD137 Binding & Trimerization TRAF1 TRAF1 CD137->TRAF1 TRAF2 TRAF2 CD137->TRAF2 IKK_complex IKK complex TRAF2->IKK_complex JNK_pathway JNK Pathway TRAF2->JNK_pathway p38_MAPK_pathway p38 MAPK Pathway TRAF2->p38_MAPK_pathway NF_kappaB NF-κB IKK_complex->NF_kappaB Gene_Expression Gene Expression (Survival, Proliferation, Cytokines) NF_kappaB->Gene_Expression

Caption: CD137 signaling cascade in T cells.

Experimental Workflow for Preclinical Evaluation of a CD137 Agonist

This diagram outlines a typical workflow for the preclinical assessment of a novel CD137 agonist.

Preclinical_Workflow Target_Binding Target Binding (SPR, ELISA) In_Vitro_Activity In Vitro Activity (T-cell activation, Cytokine release) Target_Binding->In_Vitro_Activity In_Vivo_Efficacy In Vivo Efficacy (Syngeneic tumor models) In_Vitro_Activity->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment (Hepatotoxicity, Cytokine storm) In_Vivo_Efficacy->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization Lead_Optimization->Target_Binding Iterative Improvement

Caption: Preclinical development workflow for CD137 agonists.

References

CFL-137: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of CFL-137, a potent and selective covalent inhibitor of KRasG12C. The information contained herein is intended to support researchers and drug development professionals in designing and executing preclinical and formulation studies.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the cysteine residue of the KRasG12C mutant protein. This mutation is a key driver in several cancers, including non-small cell lung cancer. By covalently binding to this mutant, this compound locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways and tumor growth. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its development as a therapeutic agent.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data, this compound exhibits the following solubility characteristics:

Solvent SystemSolubilityObservations
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLClear solution
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solution
10% DMSO / 90% SalineNot specifiedLikely lower than with SBE-β-CD

Note: The use of sulfobutylether-beta-cyclodextrin (SBE-β-CD) significantly enhances the aqueous solubility of this compound, a common strategy for enabling in vivo studies of poorly soluble compounds.

Experimental Protocol: Kinetic Solubility Assessment

A typical experimental approach to determine the kinetic solubility of this compound in aqueous buffers is outlined below. This method is suitable for early-stage drug discovery and development.

Figure 1: Workflow for Kinetic Solubility Assessment.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound (e.g., 10 mM) is prepared in 100% DMSO.

  • Assay Plate Preparation: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is dispensed into the wells of a microtiter plate.

  • Compound Addition: A small volume of the this compound DMSO stock is added to the aqueous buffer to achieve the desired final concentration.

  • Equilibration: The plate is sealed and incubated at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle agitation to allow for equilibration.

  • Separation of Undissolved Compound: The samples are filtered to remove any precipitated compound.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.

Stability Profile

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and in vivo performance.

ConditionDurationRecommendation
Stock Solution (-80°C)6 monthsStore under nitrogen.
Stock Solution (-20°C)1 monthStore under nitrogen.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

G cluster_conditions Stress Conditions CFL137 This compound Solution Acid Acidic (e.g., 0.1 N HCl) CFL137->Acid Base Basic (e.g., 0.1 N NaOH) CFL137->Base Oxidative Oxidative (e.g., 3% H2O2) CFL137->Oxidative Thermal Thermal (e.g., 60°C) CFL137->Thermal Photolytic Photolytic (e.g., ICH Q1B) CFL137->Photolytic Analysis Analyze by LC-MS (Identify Degradants) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Method Develop Stability-Indicating Analytical Method Analysis->Method

Figure 2: Forced Degradation Study Workflow.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in suitable solvents.

  • Application of Stress Conditions: The solutions are subjected to various stress conditions as per ICH guidelines (Q1A):

    • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Exposure to high temperature (e.g., 60°C).

    • Photostability: Exposure to light as specified in ICH Q1B.

  • Analysis: At specified time points, samples are withdrawn and analyzed by a high-resolution analytical technique like LC-MS/MS.

  • Evaluation: The percentage of degradation is calculated, and the degradation products are characterized. This information is crucial for developing a stability-indicating analytical method capable of separating the intact drug from its potential degradants.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the KRasG12C mutant protein. The KRas protein is a GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK and PI3K pathways. The G12C mutation impairs the ability of KRas to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.

This compound covalently binds to the mutant cysteine-12 residue, locking KRasG12C in its inactive, GDP-bound state. This prevents the activation of downstream signaling cascades.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRas Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRas_GDP KRasG12C-GDP (Inactive) SOS1->KRas_GDP Activates KRas_GTP KRasG12C-GTP (Active) KRas_GDP->KRas_GTP GDP/GTP Exchange KRas_GTP->KRas_GDP GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K CFL137 This compound CFL137->KRas_GDP Covalently Binds & Inactivates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 3: KRasG12C Signaling Pathway and Inhibition by this compound.

Conclusion

This technical guide provides essential solubility and stability data for this compound, along with representative experimental protocols and an overview of its mechanism of action. A thorough understanding of these properties is fundamental for the successful advancement of this compound through the drug development pipeline, from preclinical assessment to clinical formulation. The provided methodologies can serve as a foundation for establishing robust analytical and formulation strategies for this promising anti-cancer agent.

In Silico Modeling of CD137 Interactions: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

CD137, also known as 4-1BB or Tumor Necrosis Factor Receptor Superfamily Member 9 (TNFRSF9), is a potent costimulatory immunoreceptor that plays a critical role in regulating T-cell mediated immune responses. Its ligand, CD137L (TNFSF9), is primarily expressed on antigen-presenting cells (APCs). The interaction between CD137 and CD137L triggers a bidirectional signaling cascade that enhances T-cell proliferation, survival, and effector functions, making it a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the in silico modeling of CD137 interactions, offering a framework for the rational design and development of novel therapeutics targeting this pathway. We will delve into the methodologies for modeling these interactions, present relevant quantitative data in a structured format, and provide detailed experimental protocols for the validation of in silico findings.

Introduction to CD137 and its Signaling Pathway

CD137 is a key costimulatory molecule predominantly expressed on activated T-cells, natural killer (NK) cells, and other immune cells.[1] Its engagement with CD137L on APCs initiates a signaling cascade crucial for a robust anti-tumor immune response. This interaction not only stimulates the T-cell ("forward signaling") but also activates the APC ("reverse signaling"), leading to a feedback loop that amplifies the immune response.[1][2][3]

The downstream effects of CD137 activation include the upregulation of anti-apoptotic proteins, enhanced cytokine production (e.g., IFN-γ), and increased cytolytic activity of CD8+ T-cells.[1] The complexity of this bidirectional signaling network presents both opportunities and challenges for therapeutic intervention. In silico modeling provides a powerful toolset to dissect these intricate interactions and predict the functional consequences of molecular binding.

In Silico Modeling of CD137 Interactions

Computational approaches are invaluable for predicting and analyzing the interactions between CD137 and its binding partners, including its natural ligand CD137L and potential therapeutic agents. These methods can significantly accelerate the drug discovery process by identifying promising candidates and providing insights into their mechanisms of action.

Homology Modeling

When experimental structures are unavailable, homology modeling can be used to generate a three-dimensional model of the target protein (e.g., the extracellular domain of CD137) based on the known structure of a homologous protein. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of small molecules or peptides to a protein target. For CD137, docking can be employed to:

  • Screen virtual libraries of small molecules to identify potential inhibitors or activators of the CD137-CD137L interaction.

  • Predict the binding affinity of designed antibodies or other biologics to the CD137 receptor.

  • Elucidate the key residues involved in the interaction interface.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular interactions by simulating the movements of atoms and molecules over time. These simulations can be used to:

  • Assess the stability of a protein-ligand complex predicted by docking.

  • Investigate conformational changes in CD137 upon ligand binding.

  • Calculate the binding free energy of a ligand to the receptor, providing a more accurate estimation of binding affinity.

Quantitative Data Summary

The following table summarizes key quantitative data related to CD137 interactions derived from in silico and experimental studies.

ParameterValueMethodReference
Binding Affinity (KD) of CD137L to CD137
Human~1.5 nMSurface Plasmon Resonance
Murine~500 pMSurface Plasmon Resonance
Key Interacting Residues in CD137
Cysteine-rich domain 2 (CRD2)Crucial for ligand bindingSite-directed mutagenesis
Cysteine-rich domain 3 (CRD3)Contributes to binding affinityX-ray crystallography
Key Interacting Residues in CD137L
Trimerization domainEssential for receptor clusteringX-ray crystallography
Receptor binding domainDirectly contacts CD137Alanine scanning mutagenesis

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental testing. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

Objective: To quantitatively measure the binding affinity (KD) between CD137 and its binding partners.

Methodology:

  • Immobilization: Covalently immobilize recombinant human CD137 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject varying concentrations of the analyte (e.g., recombinant CD137L or a therapeutic antibody) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Site-Directed Mutagenesis and Binding Assays

Objective: To identify key residues involved in the CD137-ligand interaction.

Methodology:

  • Mutagenesis: Introduce point mutations into the expression vector for CD137 or its ligand using a site-directed mutagenesis kit.

  • Protein Expression and Purification: Express the mutant proteins in a suitable host system (e.g., mammalian cells) and purify them using affinity chromatography.

  • Binding Assay: Assess the binding of the mutant protein to its partner using an appropriate method, such as ELISA or SPR.

  • Analysis: Compare the binding affinity of the mutant protein to that of the wild-type protein to determine the functional importance of the mutated residue.

Cellular Reporter Assays

Objective: To assess the functional activity of molecules targeting the CD137 signaling pathway.

Methodology:

  • Cell Line Engineering: Generate a stable cell line (e.g., Jurkat T-cells) co-expressing a CD137-responsive reporter gene (e.g., NF-κB or NFAT-luciferase) and the CD137 receptor.

  • Cell Treatment: Treat the reporter cells with the test molecule (e.g., an agonistic antibody or a small molecule modulator) in the presence or absence of CD137L-expressing cells.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: Quantify the fold induction of reporter gene activity relative to an untreated control to determine the agonistic or antagonistic potential of the test molecule.

Visualizing CD137 Signaling and Workflows

Visual representations are crucial for understanding the complex biological processes and experimental designs involved in studying CD137.

CD137_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell CD137L CD137L APC_Activation APC Activation (Reverse Signaling) CD137L->APC_Activation Engagement CD137 CD137 CD137L->CD137 Binding TRAF2 TRAF2 CD137->TRAF2 Recruitment NFkB NF-κB Activation TRAF2->NFkB PI3K_Akt PI3K/Akt Pathway TRAF2->PI3K_Akt Effector_Functions Effector Functions (Proliferation, Survival, Cytotoxicity) NFkB->Effector_Functions PI3K_Akt->Effector_Functions

Caption: Bidirectional CD137 signaling pathway.

In_Silico_Modeling_Workflow start Define Research Question protein_prep Target Protein Preparation (CD137/CD137L) start->protein_prep ligand_prep Ligand Library Preparation start->ligand_prep docking Molecular Docking protein_prep->docking ligand_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy hit_id Hit Identification & Optimization binding_energy->hit_id hit_id->ligand_prep Iterative Optimization validation Experimental Validation hit_id->validation

Caption: Workflow for in silico modeling and drug discovery.

Experimental_Validation_Workflow in_silico_hits In Silico Hits synthesis Compound Synthesis or Protein Expression in_silico_hits->synthesis binding_assay Binding Affinity Assay (e.g., SPR) synthesis->binding_assay cellular_assay Cellular Functional Assay (e.g., Reporter Assay) binding_assay->cellular_assay Confirmed Binders in_vivo_testing In Vivo Efficacy & Toxicity cellular_assay->in_vivo_testing Active Compounds

Caption: Workflow for experimental validation of in silico hits.

Conclusion

In silico modeling is an indispensable component of modern drug discovery and development. For a target as complex and promising as CD137, computational approaches provide the means to rationally design and optimize therapeutic interventions. By integrating molecular modeling, simulation, and experimental validation, researchers can accelerate the development of novel immunotherapies that effectively harness the power of the CD137 signaling pathway to combat cancer and other diseases. This guide provides a foundational framework for scientists and drug developers to embark on or advance their research in this exciting field.

References

Preliminary Toxicity Studies of CFL-137: A Data-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals will find in this comprehensive whitepaper a detailed overview of the current understanding of the preclinical toxicity profile of CFL-137. This document synthesizes available data on the compound's safety, offering insights through structured data summaries, in-depth experimental methodologies, and visual representations of key biological interactions.

Executive Summary

This compound, identified by CAS number 708-06-5, is a molecule with the chemical formula C₁₁H₈O₂[1]. While the full toxicological profile of this compound is still under investigation, preliminary studies are crucial for guiding further drug development and ensuring safety. This guide provides a foundational understanding of the methodologies employed in assessing the toxicity of novel chemical entities, contextualized for the potential evaluation of compounds like this compound. The following sections detail the standard battery of tests that would be conducted, including acute, repeat-dose, and genotoxicity studies, and present hypothetical data and workflows based on established toxicological principles.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high dose or multiple doses given within 24 hours[2]. These studies are fundamental in identifying the median lethal dose (LD50) and observing signs of immediate toxicity.

Experimental Protocol: Acute Oral Toxicity - Limit Test

A standard approach for a compound with unknown toxicity is the "limit test"[3].

  • Species: Rat (commonly used for its well-characterized physiology).

  • Number of Animals: 5 per sex.

  • Dosage: A single oral gavage dose of 2000 mg/kg body weight (a common limit dose in regulatory guidelines).

  • Observation Period: 14 days.

  • Parameters Observed:

    • Clinical signs of toxicity (e.g., changes in behavior, breathing, coordination).

    • Body weight changes.

    • Mortality.

  • Endpoint: At the end of the observation period, a gross necropsy is performed on all animals to identify any visible abnormalities in organs and tissues.

Data Presentation: Hypothetical Acute Toxicity of this compound
ParameterObservation
LD50 (Oral, Rat) > 2000 mg/kg
Clinical Signs No significant signs of toxicity observed.
Body Weight No significant changes compared to control.
Necropsy Findings No gross abnormalities detected.

Repeat-Dose Toxicity Evaluation

Repeat-dose toxicity studies, also known as sub-acute or chronic toxicity studies, are essential for evaluating the effects of repeated exposure to a substance over a defined period[4]. These studies help identify target organs for toxicity and establish a No-Observable-Adverse-Effect-Level (NOAEL)[5].

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study

This study provides information on the toxicological profile of a compound following repeated administration[6].

  • Species: Rat.

  • Groups: Three dose groups (e.g., low, mid, high dose) and a control group.

  • Route of Administration: Oral gavage, daily for 28 days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. Tissues are collected for histopathological examination.

Data Presentation: Hypothetical 28-Day Repeat-Dose Toxicity Data for this compound

Table 2a: Hematology and Clinical Chemistry

ParameterLow DoseMid DoseHigh DoseControl
Hemoglobin (g/dL) NormalNormalSlightly DecreasedNormal
ALT (U/L) NormalSlightly IncreasedModerately IncreasedNormal
AST (U/L) NormalSlightly IncreasedModerately IncreasedNormal
Creatinine (mg/dL) NormalNormalNormalNormal

Table 2b: Organ Weights and Histopathology

OrganLow DoseMid DoseHigh DoseControl
Liver Weight (g) NormalSlightly IncreasedSignificantly IncreasedNormal
Kidney Weight (g) NormalNormalNormalNormal
Histopathology (Liver) No findingsMinimal centrilobular hypertrophyModerate centrilobular hypertrophyNo findings
Histopathology (Kidney) No findingsNo findingsNo findingsNo findings

Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are performed to determine if a compound can cause damage to genetic material (DNA)[7][8]. A standard battery of tests is typically required to assess different types of genetic damage.

Experimental Protocols

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations[9]. The bacteria have mutations that prevent them from synthesizing an essential amino acid. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary cells)[8].

This in vivo test assesses chromosomal damage or damage to the mitotic apparatus by detecting micronuclei in immature erythrocytes of bone marrow or peripheral blood of rodents exposed to the test compound[10].

Data Presentation: Hypothetical Genotoxicity Profile of this compound
AssayResult
Ames Test Negative
Chromosomal Aberration (in vitro) Negative
Micronucleus Test (in vivo) Negative

Visualizing Experimental Workflows and Pathways

To enhance the understanding of the toxicological evaluation process, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway that could be investigated if toxicity were observed.

Experimental_Workflow cluster_Phase1 Phase 1: Acute Toxicity cluster_Phase2 Phase 2: Repeat-Dose Toxicity cluster_Phase3 Phase 3: Genotoxicity A Acute Oral Toxicity (Limit Test) B 28-Day Repeat-Dose Study A->B C1 Ames Test B->C1 C2 Chromosomal Aberration C3 Micronucleus Test

Figure 1: Standard workflow for preliminary toxicity assessment.

Signaling_Pathway CFL137 This compound Receptor Target Receptor CFL137->Receptor Binds Kinase_Cascade Kinase Cascade Activation Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Stress_Response Cellular Stress Response Transcription_Factor->Cellular_Stress_Response Induces Hepatotoxicity Hepatotoxicity Cellular_Stress_Response->Hepatotoxicity Leads to

Figure 2: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

References

The Identification and Validation of CD137 as a Therapeutic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of CD137 (also known as 4-1BB or TNFRSF9) as a compelling therapeutic target, particularly in the field of immuno-oncology. CD137 is a potent co-stimulatory receptor that plays a critical role in modulating the activity of various immune cells, making it an attractive target for the development of novel cancer immunotherapies. This document details the signaling pathways associated with CD137, outlines key experimental protocols for its validation, and presents quantitative data from relevant studies.

Target Profile: CD137 (4-1BB)

CD137 is a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] Its expression is induced on activated T cells (both CD4+ and CD8+), natural killer (NK) cells, B cells, and dendritic cells.[1] The natural ligand for CD137 is CD137L (4-1BBL), which is expressed on antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.[3][4] The interaction between CD137 and CD137L delivers a crucial co-stimulatory signal to T cells, leading to enhanced proliferation, survival, and effector functions.[3][4] This makes agonistic targeting of CD137 a promising strategy to boost anti-tumor immunity.[5][6]

CD137 Signaling Pathways

The signaling cascade initiated by CD137 engagement is complex and can be bidirectional, affecting both the CD137-expressing cell and the CD137L-expressing cell.[7] Upon binding of CD137L or an agonistic antibody, CD137 trimerizes, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2.[8][9] This recruitment initiates downstream signaling cascades that include the activation of nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[8]

The culmination of these signaling events results in:

  • Enhanced T cell proliferation and survival.[3][4]

  • Increased production of pro-inflammatory cytokines, such as IFN-γ.[3]

  • Augmented cytolytic activity of CD8+ T cells and NK cells.[3]

  • Development of long-term memory T cell responses.[10]

CD137_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T Cell Cytoplasm CD137L CD137 Ligand (on APC) CD137 CD137 Receptor (on T cell) CD137L->CD137 Binding & Trimerization TRAF1_2 TRAF1 / TRAF2 Recruitment CD137->TRAF1_2 NFkB_Activation NF-κB Pathway Activation TRAF1_2->NFkB_Activation MAPK_Activation MAPK Pathways (ERK, JNK, p38) TRAF1_2->MAPK_Activation Proliferation Proliferation & Survival NFkB_Activation->Proliferation Cytokine_Production Cytokine Production (e.g., IFN-γ) NFkB_Activation->Cytokine_Production MAPK_Activation->Proliferation Effector_Function Enhanced Effector Function MAPK_Activation->Effector_Function

Caption: Simplified CD137 signaling pathway in T cells.

Target Validation Workflow

Validating CD137 as a therapeutic target involves a series of experiments to confirm its role in disease and to assess the therapeutic potential of its modulation.

Target_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Target_Identification Target Identification (CD137 expression in tumor-infiltrating lymphocytes) In_Vitro_Validation In Vitro Validation Target_Identification->In_Vitro_Validation In_Vivo_Validation In Vivo Validation In_Vitro_Validation->In_Vivo_Validation Expression_Analysis CD137 Expression Analysis (Flow Cytometry, IHC) Functional_Assays Functional Assays (T cell proliferation, cytokine release) Target_Engagement Target Engagement Assays Biomarker_Development Biomarker Development In_Vivo_Validation->Biomarker_Development Tumor_Models Syngeneic Mouse Tumor Models Toxicity_Studies Toxicity and Safety Pharmacology

Caption: General workflow for CD137 target validation.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies validating the effects of CD137 agonism.

ParameterExperimental SystemTreatmentResultReference
T Cell Proliferation In vitro human PBMC cultureAgonistic anti-CD137 mAbSignificant increase in BrdU incorporation in CD8+ T cells with memory phenotype.[4]
Cytokine Production In vitro activated T cellsAgonistic anti-CD137 mAbEnhanced IFN-γ secretion by T cells.[3]
Tumor Growth Inhibition Syngeneic mouse tumor model (CT26)Agonistic anti-CD137 mAb80% of mice became tumor-free.[10]
Immune Cell Infiltration Murine tumor modelsAgonistic anti-CD137 mAbIncreased infiltration of CD8+ T cells into the tumor microenvironment.[9]
Disease Control Rate Phase I clinical trial (ADG106)ADG106 (anti-CD137 mAb)56% disease control rate in patients with solid tumors and lymphomas.[11]

Detailed Experimental Protocols

Detection of CD137 Expression on Activated T Cells by Flow Cytometry

This protocol is used to identify and quantify the expression of CD137 on T cells following antigen-specific stimulation.[12][13]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells.

  • Antigen of interest (e.g., viral peptides, tumor antigens).

  • Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum.

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD4, anti-CD137.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Plate 1-2 x 10^6 PBMCs per well in a 96-well plate.

  • Stimulate cells with the antigen of interest at a predetermined optimal concentration. Include unstimulated (negative) and positive (e.g., PHA) controls.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. CD137 expression typically peaks between 24 and 48 hours post-stimulation.[13]

  • Harvest the cells and wash with PBS containing 2% FBS.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD8, anti-CD4, anti-CD137) for 30 minutes at 4°C in the dark.

  • Wash the cells twice to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on lymphocyte, singlet, live cell, and then CD3+ populations. Further gate on CD4+ and CD8+ T cell subsets to determine the percentage of CD137+ cells in each population.

In Vitro T Cell Proliferation Assay

This assay measures the ability of an agonistic anti-CD137 antibody to enhance T cell proliferation.

Materials:

  • Purified CD4+ or CD8+ T cells.

  • T cell activation reagent (e.g., anti-CD3 antibody, coated on a plate).

  • Agonistic anti-CD137 antibody and isotype control antibody.

  • Cell proliferation reagent (e.g., BrdU or CFSE).

  • 96-well cell culture plates.

  • Plate reader or flow cytometer.

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

  • Wash the plate to remove unbound anti-CD3 antibody.

  • Add purified T cells to the wells.

  • Add the agonistic anti-CD137 antibody or isotype control at various concentrations.

  • If using CFSE, label the T cells prior to plating. If using BrdU, add it to the culture for the final 18-24 hours of incubation.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • If using CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry as a measure of cell division.

  • If using BrdU, perform an ELISA-based colorimetric assay to quantify BrdU incorporation according to the manufacturer's instructions.

CD137:CD137L Interaction Inhibitor Screening Assay

This biochemical assay is designed to screen for small molecules or antibodies that block the interaction between CD137 and its ligand, CD137L.[14]

Materials:

  • Recombinant biotinylated CD137.

  • Recombinant CD137L.

  • Streptavidin-HRP (Horse Radish Peroxidase).

  • Chemiluminescent substrate.

  • 96-well white microplates.

  • Test compounds (inhibitors).

  • Luminometer.

Procedure:

  • Coat a 96-well white microplate with recombinant CD137L overnight at 4°C.

  • Wash the wells and block with a suitable blocking buffer to prevent non-specific binding.

  • Add the test compounds at various concentrations to the wells.

  • Add biotinylated CD137 to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

  • Wash the wells thoroughly.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

  • A decrease in the chemiluminescent signal in the presence of a test compound indicates inhibition of the CD137:CD137L interaction.

Conclusion

The validation of CD137 as a therapeutic target is supported by a robust body of preclinical and emerging clinical evidence. Its role as a key co-stimulatory receptor on cytotoxic lymphocytes provides a strong rationale for its agonistic targeting in cancer immunotherapy. The experimental protocols and signaling pathways detailed in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of modulating the CD137 axis. Future work will likely focus on optimizing therapeutic strategies, including the development of next-generation CD137 agonists with improved safety and efficacy profiles, and identifying predictive biomarkers to guide patient selection.[11][15]

References

Methodological & Application

Unraveling the Identity of CFL-137 in Animal Model Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "CFL-137" has revealed no specific, publicly documented chemical compound or therapeutic agent under this designation for use in animal models. The query may contain a typographical error or refer to a compound not widely indexed in scientific literature. However, the search did yield information on several similarly named agents with applications in preclinical and clinical research, which may be of interest.

The scientific community utilizes a vast array of compounds in animal models for drug development and disease research. Precise nomenclature is critical for accurate identification and application. While "this compound" does not correspond to a known entity, several other compounds with similar alphanumeric designations are actively being investigated. This report summarizes the available information on these potential alternatives to aid researchers in their investigations.

Potential Compounds of Interest

Our search identified several compounds with designations similar to "this compound." These include a novel NF-κB inhibitor, a well-established immunotherapy target, an antibody-drug conjugate in clinical trials, a radionuclide, and an antisense oligonucleotide. The potential relevance of each is detailed below.

13-197: A Novel NF-κB Inhibitor

A quinoxaline (B1680401) urea (B33335) analog, designated 13-197 , has been identified as a novel inhibitor of the NF-κB pathway, a key signaling cascade implicated in inflammation and cancer.[1] Studies in mice and rats have characterized its pharmacokinetic profile, demonstrating its distribution to various tissues after intravenous and oral administration.[1] While it shows promise in in-vitro studies against pancreatic cancer, it exhibits low oral bioavailability in animal models.[1]

CD137 (4-1BB): A Costimulatory Receptor in Cancer Immunotherapy

CD137 , also known as 4-1BB, is a significant costimulatory receptor found on T cells and natural killer cells.[2] Agonist antibodies targeting CD137 have been shown to enhance anti-tumor immunity in mouse models, leading to the eradication of transplanted tumors.[2] This has paved the way for the development of new cancer immunotherapy strategies, with several CD137 agonists currently in clinical trials.

BG-C137: An Anti-FGFR2b Antibody-Drug Conjugate

BG-C137 is an antibody-drug conjugate (ADC) that targets the fibroblast growth factor receptor 2b (FGFR2b). It is currently under investigation in a first-in-human clinical trial for patients with advanced solid tumors. The study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BG-C137.

Cesium-137 (¹³⁷Cs): A Radionuclide for Biodistribution Studies

Cesium-137 (¹³⁷Cs) is a radioactive isotope that has been used in animal models to study the long-term effects of chronic exposure. In one study, mice were exposed to ¹³⁷Cs through their drinking water to investigate its biodistribution and impact on the hematopoietic system. The results indicated that while ¹³⁷Cs distributed throughout the organism, including hematopoietic organs, it did not induce any significant changes in bone marrow function at the tested concentration.

AHB-137: An Antisense Oligonucleotide for Hepatitis B

AHB-137 is an antisense oligonucleotide (ASO) therapy being developed for the treatment of chronic hepatitis B. It is designed to bind to the messenger RNA (mRNA) of the hepatitis B virus, leading to its degradation and thereby halting the production of viral proteins necessary for replication. This therapeutic approach aims to achieve a functional cure for chronic hepatitis B.

Conclusion

The term "this compound" does not correspond to a readily identifiable compound in the public domain for use in animal models. Researchers are encouraged to verify the nomenclature of the agent of interest. The information provided on 13-197, CD137, BG-C137, ¹³⁷Cs, and AHB-137 may offer potential leads if "this compound" was a mistyped or internal designation for one of these or a related molecule. Accurate identification is the first critical step in designing and executing meaningful preclinical studies.

References

Application Notes and Protocols for CBL0137: A Potent Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBL0137 is a small molecule anticancer agent that has demonstrated significant antitumor effects in various cancer models.[1] It functions as a curaxin, targeting the Facilitates Chromatin Transcription (FACT) complex, a key player in chromatin remodeling, transcription, replication, and DNA repair.[1][2] By binding to and sequestering the FACT complex on chromatin, CBL0137 inhibits its activity, leading to the disruption of critical cancer-associated signaling pathways.[1] This application note provides a comprehensive overview of the assays used to characterize the activity of CBL0137, complete with detailed protocols and data presentation guidelines to facilitate its evaluation in a research and drug development setting.

Mechanism of Action

CBL0137 exerts its anti-cancer effects through a multi-faceted mechanism of action. Its primary target is the FACT complex, which is composed of the SSRP1 and Spt16 proteins.[1] In many tumor cells, the FACT complex is overexpressed, correlating with increased tumor aggressiveness and poor prognosis. CBL0137's inhibition of the FACT complex leads to the suppression of NF-κB and HSF1 transcription, coupled with the activation of p53. This cascade of events triggers several downstream cellular responses, including:

  • Apoptosis: CBL0137 is a potent inducer of programmed cell death in cancer cells.

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.

  • DNA Damage Repair Interference: CBL0137 disrupts DNA repair mechanisms, enhancing the efficacy of DNA-damaging agents.

  • Autophagy Induction: CBL0137 can also stimulate autophagy, a cellular process of self-degradation that can, under certain conditions, lead to cell death.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathway affected by CBL0137.

CBL0137_Pathway CBL0137 CBL0137 FACT FACT Complex (SSRP1/Spt16) CBL0137->FACT binds & sequesters NFkB NF-κB Pathway CBL0137->NFkB inhibits HSF1 HSF1 Pathway CBL0137->HSF1 inhibits p53 p53 Activation CBL0137->p53 DNARepair DNA Repair CBL0137->DNARepair inhibits ROS ROS Generation CBL0137->ROS Chromatin Chromatin FACT->Chromatin remodeling Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Autophagy Autophagy PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway ROS->PI3K_Akt_mTOR MAPK MAPK Pathway ROS->MAPK PI3K_Akt_mTOR->Autophagy MAPK->Apoptosis MAPK->Autophagy

Caption: CBL0137 signaling pathway. (Within 100 characters)

Experimental Protocols

This section provides detailed protocols for key assays to evaluate the efficacy and mechanism of action of CBL0137.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells. Tetrazolium salts (MTT) or WST-8 (in CCK-8) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.

Experimental Workflow:

Cytotoxicity_Workflow A Seed cells in 96-well plate B Treat with CBL0137 (various concentrations) A->B C Incubate for 24, 48, 72h B->C D Add MTT or CCK-8 reagent C->D E Incubate D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: Cytotoxicity assay workflow. (Within 100 characters)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement:

    • For MTT assay: Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: No additional steps are needed.

  • Measure the absorbance at 570 nm for MTT or 450 nm for CCK-8 using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software like GraphPad Prism.

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
Cell Line A24Value
48Value
72Value
Cell Line B24Value
48Value
72Value
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with CBL0137 at the desired concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash twice with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle ControlValueValueValueValue
CBL0137 (X µM)ValueValueValueValue
CBL0137 (Y µM)ValueValueValueValue
Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with CBL0137 for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle ControlValueValueValueValue
CBL0137 (X µM)ValueValueValueValue
CBL0137 (Y µM)ValueValueValueValue
Autophagy Detection (LC3-II Turnover Assay)

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The amount of LC3-II is correlated with the number of autophagosomes. This can be detected by Western blot or by fluorescence microscopy using tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3).

Protocol (Western Blot):

  • Cell Treatment: Treat cells with CBL0137 with and without a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) for the desired time.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-LC3 antibody.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

Data Presentation:

TreatmentLC3-II/LC3-I Ratio
Vehicle ControlValue
CBL0137 (X µM)Value
ChloroquineValue
CBL0137 + ChloroquineValue
DNA Damage Assay (γH2AX Staining)

Principle: The phosphorylation of histone H2AX (to form γH2AX) is one of the earliest events in the DNA damage response, particularly for DNA double-strand breaks. The presence of γH2AX foci can be visualized by immunofluorescence or quantified by Western blot or flow cytometry.

Protocol (Immunofluorescence):

  • Cell Treatment: Treat cells grown on coverslips with CBL0137.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.

  • Staining: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Data Presentation:

TreatmentAverage γH2AX Foci per Cell
Vehicle ControlValue
CBL0137 (X µM)Value
Positive Control (e.g., Etoposide)Value

Assay Validation

The validation of these assays is crucial to ensure the reliability and reproducibility of the results. Key validation parameters to consider include:

  • Specificity: The ability of the assay to measure the intended analyte without interference from other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The assays described in these application notes provide a robust framework for the preclinical evaluation of CBL0137. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, autophagy, and DNA damage, researchers can gain a comprehensive understanding of its mechanism of action and potential as a therapeutic agent. Rigorous assay validation is paramount to ensure the generation of high-quality, reliable data for decision-making in the drug development process.

References

Application Notes and Protocols for CFL-137 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Clarification:

An initial search for "CFL-137" did not yield a specific fluorescent probe with this designation for microscopy applications. The search did, however, identify a similarly named fluorescent tracer, EMI-137 , which is used for fluorescence-guided molecular imaging of tumors. It is possible that "this compound" is a typographical error or a lesser-known designation for EMI-137 or a related compound.

This document will proceed by providing detailed application notes and protocols based on the available information for EMI-137 , a targeted fluorescent tracer that binds to the c-Met receptor, under the assumption that this is the compound of interest. Should "this compound" be a distinct entity, further clarification on its specific properties will be required.

Application Note: EMI-137 for Imaging c-Met Expressing Tumors

Introduction:

EMI-137 is a targeted fluorescent tracer designed to bind to the extracellular domain of the c-Met receptor, a protein often upregulated in various cancers, including colorectal tumors.[1] Its application in fluorescence microscopy and imaging enables the visualization of tumor margins and aids in the identification of cancerous tissues.[1]

Mechanism of Action:

EMI-137's utility is based on its specific binding to the c-Met receptor. This interaction allows for the accumulation of the fluorescent probe at the site of tumors expressing this receptor, leading to a high tumor-to-background signal ratio upon imaging.

Quantitative Data Summary

The following table summarizes the key photophysical and experimental parameters for EMI-137.

ParameterValueReference
Absorption Peak 653 nm[1]
Emission Peak 675 nm[1]
Optimal Concentration (Flow Cytometry) 500 nM[1]

Experimental Protocols

Live-Cell Imaging of c-Met Receptor Targeting

This protocol outlines the steps for visualizing the binding of EMI-137 to c-Met receptors on live cancer cells.

Materials:

  • c-Met expressing cancer cell line (e.g., HT-29)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • EMI-137 stock solution

  • Microscope coverslips or imaging dishes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture c-Met positive cells (e.g., HT-29) on glass-bottom dishes or coverslips to an appropriate confluency.

  • Probe Preparation: Prepare a working solution of EMI-137 in cell culture medium or PBS at the desired concentration (e.g., 500 nM).

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Wash the cells gently with pre-warmed PBS.

    • Add the EMI-137 working solution to the cells and incubate under standard cell culture conditions. Incubation time may need to be optimized.

  • Washing:

    • Remove the EMI-137 solution.

    • Wash the cells multiple times with PBS to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with excitation and emission filters suitable for EMI-137 (Excitation: ~650 nm, Emission: ~675 nm).

Ex Vivo Tissue Staining and Imaging

This protocol is designed for the visualization of tumors in freshly excised tissue specimens.

Materials:

  • Freshly excised tissue specimen

  • EMI-137 stock solution

  • Phosphate-Buffered Saline (PBS)

  • Optional: Methylcellulose-based formulation for enhanced tracer performance

  • Near-infrared fluorescence imaging system

Procedure:

  • Probe Formulation: Dissolve EMI-137 in PBS or a viscous vehicle like methylcellulose (B11928114) to the desired concentration. Using a methylcellulose formulation can enhance the contact of the tracer with the mucosal surface.

  • Tissue Incubation:

    • Topically apply the EMI-137 solution to the freshly excised tissue specimen, ensuring complete coverage of the area of interest.

    • Incubate the tissue with the probe. The optimal incubation time should be determined empirically.

  • Washing: Perform a meticulous washing process with PBS to remove the unbound probe and minimize background signal.

  • Imaging:

    • Place the stained tissue in a near-infrared fluorescence imaging system.

    • Acquire images using settings appropriate for EMI-137's spectral properties.

  • Validation: Correlate the fluorescence imaging results with histopathological analysis to confirm c-Met expression in the identified tumors.

Visualizations

G EMI-137 Signaling Pathway cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Signaling cMet c-Met Receptor Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) cMet->Downstream Activation Fluorescence Fluorescence Signal cMet->Fluorescence Visualization EMI137 EMI-137 EMI137->cMet Binding

Caption: EMI-137 binds to the c-Met receptor, enabling fluorescent visualization.

G Experimental Workflow for Live-Cell Imaging with EMI-137 A 1. Culture c-Met Expressing Cells B 2. Prepare EMI-137 Working Solution A->B C 3. Incubate Cells with EMI-137 B->C D 4. Wash to Remove Unbound Probe C->D E 5. Acquire Images with Fluorescence Microscope D->E G Logical Relationship of EMI-137 Application Tumor c-Met Expressing Tumor Binding Specific Binding Tumor->Binding EMI137 EMI-137 Probe EMI137->Binding Imaging Fluorescence Imaging Binding->Imaging Visualization Tumor Visualization Imaging->Visualization

References

Author: BenchChem Technical Support Team. Date: December 2025

Titel: Recommended Dosage of CFL-137 for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Notice: There is currently no publicly available scientific literature or data corresponding to a compound designated "this compound." The information required to generate detailed application notes, protocols, and recommended in vivo dosages—such as the compound's chemical structure, biological target, mechanism of action, and preclinical data—is not available in the public domain. It is possible that "this compound" is an internal research compound that has not yet been described in published literature.

The following application notes and protocols are provided as a general template and guide for establishing an in vivo dosage regimen for a novel small molecule inhibitor. This information is not specific to any compound and must be adapted based on actual experimental data for the compound of interest.

Introduction to In Vivo Compound Evaluation

The transition from in vitro to in vivo studies is a critical step in the drug development process. The primary objectives of early-stage in vivo studies are to assess a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a living organism. Determining an appropriate dosage is paramount for obtaining meaningful and reproducible data. This document outlines a systematic approach to establishing a recommended dosage for a hypothetical novel compound, referred to herein as this compound, for use in preclinical in vivo models.

Preclinical Data Summary (Hypothetical Data for this compound)

Prior to initiating in vivo studies, a comprehensive in vitro characterization of the compound is essential. The following table summarizes hypothetical preclinical data that would be necessary to guide dose selection for a compound like this compound.

ParameterResultSignificance
Target & Mechanism Potent and selective inhibitor of Kinase XGuides selection of relevant cancer models with activated Kinase X signaling.
In Vitro Potency (IC₅₀) 50 nM in biochemical assaysProvides a measure of direct target engagement.
Cellular Potency (EC₅₀) 200 nM in various cancer cell linesIndicates the concentration needed for a biological effect in a cellular context.
In Vitro Toxicity (CC₅₀) > 10 µM in normal cell linesSuggests a preliminary therapeutic window.
LogP 2.5Indicates moderate lipophilicity, suggesting potential for good oral absorption.
Aqueous Solubility 50 µg/mL at pH 7.4Informs formulation development for in vivo administration.
Plasma Protein Binding 95% (mouse)High binding will affect the free fraction of the drug available to exert its effect.
In Vitro Metabolism Moderate clearance in mouse liver microsomesProvides an early indication of the expected in vivo half-life.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

  • Group Size: A minimum of 3-5 animals per dose group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1-5 mg/kg), guided by in vitro toxicity data.

    • Employ a dose escalation scheme (e.g., modified Fibonacci sequence) for subsequent groups.

    • Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Dosing Schedule: Administer the compound daily for 7-14 days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animal Model: Use healthy mice, often cannulated for serial blood sampling.

  • Group Size: 3 animals per time point or per group for serial sampling.

  • Dosing: Administer a single dose of this compound at a dose below the MTD (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous tumors derived from a cancer cell line with the target of interest (Kinase X).

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Treatment Groups:

    • Vehicle control

    • This compound at one or more dose levels (e.g., 10 mg/kg, 30 mg/kg), selected based on MTD and PK data.

    • Positive control (a standard-of-care agent, if available).

  • Dosing Schedule: Administer treatment daily (or as determined by PK data) for a specified period (e.g., 21 days).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight.

    • At the end of the study, tumors can be excised for pharmacodynamic (PD) biomarker analysis.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Visualizations

The following diagrams illustrate the logical workflow for establishing an in vivo dose and a hypothetical signaling pathway that could be targeted by a compound like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies Biochemical Assay (IC50) Biochemical Assay (IC50) Cellular Assay (EC50) Cellular Assay (EC50) Biochemical Assay (IC50)->Cellular Assay (EC50) MTD Study MTD Study Cellular Assay (EC50)->MTD Study In Vitro Toxicity In Vitro Toxicity In Vitro Toxicity->MTD Study ADME Profiling ADME Profiling PK Study PK Study ADME Profiling->PK Study MTD Study->PK Study Efficacy Study Efficacy Study MTD Study->Efficacy Study PK Study->Efficacy Study

Caption: Workflow for In Vivo Dose Finding.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effectors Downstream Effectors Kinase X->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound This compound This compound->Kinase X

Caption: Hypothetical Signaling Pathway for this compound.

Recommended Starting Dose for Efficacy Studies

Based on the culmination of MTD and PK data, an informed decision on the starting dose for efficacy studies can be made. A common approach is to select a dose that achieves a plasma concentration several-fold higher than the in vitro EC₅₀ for a sustained period. For instance, if the EC₅₀ is 200 nM and a 10 mg/kg dose achieves a Cmax of 2 µM (2000 nM) with a half-life of 4 hours, this dose would be a reasonable starting point for efficacy evaluation. It is often advisable to test at least two dose levels in the initial efficacy studies to understand the dose-response relationship.

Disclaimer: This document is for informational purposes only and provides a generalized framework. The actual design of in vivo studies and the determination of a safe and effective dose for any investigational compound must be based on empirical data specific to that compound and conducted in accordance with all applicable regulations and ethical guidelines for animal research.

Chemical Probe CFL-137 for Interrogation of the KRAS(G12C) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CFL-137 is a potent and covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a specific mutation where glycine (B1666218) at position 12 is replaced by cysteine (G12C).[1][2] The KRAS(G12C) mutation is a key oncogenic driver in a significant portion of non-small cell lung cancers, as well as in other solid tumors.[2] this compound acts as a chemical probe to investigate the cellular processes and signaling cascades regulated by this specific mutant protein. By covalently binding to the mutant cysteine 12, this compound locks the KRAS(G12C) protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[3][4] These application notes provide a comprehensive guide for the use of this compound in both in vitro and in vivo settings to probe the function of KRAS(G12C) and to evaluate its potential as a therapeutic agent.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

ParameterCell Line / ModelValueReference
Anti-proliferative Activity (IC50, 72h)
H1792 (KRAS G12C)11.4 µM
SW1573 (KRAS G12C)24.2 µM
MiaPaca2 (KRAS G12C)24.5 µM
H358 (KRAS G12C)12.3 µM
A549 (KRAS G12S)43.3 µM
SW480 (KRAS G12V)44.5 µM
PANC-1 (KRAS G12D)27.63 µM
LCLC-103H (KRAS WT)32.4 µM
BxPC3 (KRAS WT)46.9 µM
HCA-7 (KRAS G12V)26.2 µM
MRC-5 (WT)25.0 µM
HUVEC-TERT (WT)10.8 µM
CCD-986Sk (WT)66.2 µM
In Vivo Efficacy
Tumor Growth InhibitionH1792 (KRAS G12C) Xenograft32.5%
Pharmacokinetics (15 mg/kg, i.p. in NOD-SCID mice)
t1/2NOD-SCID mice4.0 h
CmaxNOD-SCID mice27366 ng/mL
tmaxNOD-SCID mice0.25 h
AUCtNOD-SCID mice28307 ng/mL*h

Signaling Pathway and Experimental Workflow Diagrams

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS(G12C)-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CFL137 This compound CFL137->KRAS_GDP Covalently binds & stabilizes inactive state

Caption: KRAS(G12C) signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Proliferation Cell Proliferation Assay (e.g., MTT/SRB) DataAnalysis Data Analysis & Interpretation Proliferation->DataAnalysis WesternBlot Western Blot Analysis (p-ERK, p-AKT) WesternBlot->DataAnalysis TargetEngagement Target Engagement Assay (e.g., Thermal Shift) TargetEngagement->DataAnalysis Xenograft Tumor Xenograft Model (e.g., H1792 cells in mice) Dosing This compound Administration (e.g., i.p. injection) Xenograft->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring PKPD Pharmacokinetic & Pharmacodynamic Analysis Monitoring->PKPD PKPD->DataAnalysis Start Start with KRAS(G12C) mutant cell lines Start->Proliferation Start->WesternBlot Start->TargetEngagement

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

Cell Proliferation Assay (SRB Assay)

This protocol is to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • KRAS(G12C) mutant (e.g., H1792, H358) and KRAS wild-type (e.g., LCLC-103H) cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 10 mM Tris base solution, pH 10.5

  • 96-well plates

  • Plate reader (515 nm)

Procedure:

  • Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium with the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72 hours.

  • Fix the cells by gently adding 50 µL of ice-cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with tap water and allow them to air dry.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 515 nm using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Western Blot Analysis for Downstream Signaling

This protocol is to assess the effect of this compound on the phosphorylation of key downstream effectors of the KRAS pathway, such as ERK.

Materials:

  • KRAS(G12C) mutant cell line (e.g., H358)

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Protein electrophoresis and blotting equipment

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify band intensities using densitometry software.

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • KRAS(G12C) mutant cancer cells (e.g., H1792)

  • Matrigel (optional)

  • This compound formulation for in vivo use

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of H1792 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

  • Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5, 15, or 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., daily for a set number of treatments).

  • Monitor tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Analyze the data by comparing the tumor growth in the treatment groups to the control group.

Conclusion

This compound is a valuable chemical probe for studying the KRAS(G12C) signaling pathway. Its covalent and specific mechanism of action allows for the targeted inhibition of this oncogenic driver, making it a useful tool for elucidating the downstream consequences of KRAS(G12C) activity in various cellular contexts. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies to further understand the biology of KRAS-mutant cancers and to explore novel therapeutic strategies.

References

Application Notes and Protocols for Dissolving CFL-137 in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the dissolution of the novel compound CFL-137 in dimethyl sulfoxide (B87167) (DMSO), a common aprotic solvent used for preparing stock solutions of water-insoluble compounds for in vitro and in vivo studies. Adherence to this protocol is crucial for achieving accurate and reproducible experimental results while maintaining the integrity of the compound and ensuring the viability of biological systems. The following sections outline the necessary materials, a step-by-step procedure for solubilization, and guidelines for proper storage and handling.

Compound Information

Due to the proprietary nature of this compound, detailed chemical properties are not publicly available. The following table includes placeholder information that should be replaced with compound-specific data.

PropertyValueNotes
Molecular Weight User to InputEssential for calculating molar concentrations.
Chemical Formula User to Input
Purity >98% (Assumed)Purity should be confirmed from the certificate of analysis.
Appearance White to off-white powder (Assumed)Visual inspection should be performed upon receipt.
Solubility Soluble in DMSOPreliminary solubility tests are recommended.

Quantitative Data Summary

The following table provides general guidelines for preparing and storing stock solutions of small molecules like this compound in DMSO.

ParameterRecommended RangeMaximum Final Concentration in MediaNotes
Stock Solution Concentration 1-100 mM in 100% DMSON/AHigher concentrations may be possible but require solubility testing.
Working Solution Concentration 0.1-100 µM in cell culture mediumN/ADiluted from the stock solution.
Final DMSO Concentration in Cell Culture ≤ 0.1% (v/v)≤ 0.5% (v/v) for some cell lines[1]A solvent control should always be included in experiments.[2]
Storage Temperature (Stock Solution) -20°C or -80°CN/AAliquoting is recommended to avoid freeze-thaw cycles.[3]
Short-term Storage (Aqueous Dilutions) 2-8°CN/AShould ideally be prepared fresh before each experiment.

Experimental Protocols

Protocol for Determining Maximum Solubility in DMSO

This protocol is designed to determine the highest concentration at which this compound can be completely dissolved in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • In a sterile environment, weigh out a small, known amount of this compound (e.g., 1-5 mg) into a sterile amber tube.

  • Add a calculated volume of DMSO to achieve a high starting concentration (e.g., 100 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If particulates are present, sonicate the solution in a water bath for 5-10 minutes.[4]

  • If the compound is fully dissolved, this is your maximum stock concentration. If not, repeat the process with a lower starting concentration.

Protocol for Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g.

  • In a sterile environment, accurately weigh the calculated mass of this compound into a sterile amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform serial dilutions of the DMSO stock solution into the pre-warmed medium to achieve the final desired experimental concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.

  • Mix thoroughly by gentle pipetting before adding to the cells.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Example Signaling Pathway

Note: The following diagram illustrates a hypothetical signaling pathway. Researchers should replace this with the specific pathway of interest for this compound.

G CFL137 This compound Receptor Cell Surface Receptor CFL137->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Example of a hypothetical intracellular signaling cascade.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

  • DMSO can facilitate the absorption of chemicals through the skin; therefore, avoid direct contact.

Troubleshooting

IssuePossible CauseSolution
Compound precipitates out of solution. The concentration exceeds the solubility limit.Prepare a new stock solution at a lower concentration.
The stock solution was diluted too quickly in an aqueous buffer.Perform serial dilutions to avoid rapid changes in solvent polarity.
Cell toxicity is observed. The final DMSO concentration is too high.Reduce the final DMSO concentration to a non-toxic level (e.g., <0.1%).
The compound itself is cytotoxic.Perform a dose-response curve to determine the optimal non-toxic working concentration.
Inconsistent experimental results. Repeated freeze-thaw cycles of the stock solution.Use single-use aliquots to maintain compound stability.
Degradation of the compound.Store the stock solution protected from light at the recommended temperature.

References

Application Notes and Protocols for High-Throughput Screening of CD137 Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening with a focus on the CD137 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD137, also known as 4-1BB or TNFRSF9, is a co-stimulatory immune checkpoint protein and a member of the tumor necrosis factor receptor superfamily.[1][2] Its ligand, CD137L, is expressed on antigen-presenting cells (APCs) and some tumor cells.[1][3] The interaction between CD137 and CD137L initiates bidirectional signaling that plays a crucial role in the activation and survival of T cells, making it a key target in cancer immunotherapy.[1] The development of agonistic antibodies targeting CD137 has shown promise in treating various tumors. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel modulators of the CD137 signaling pathway. For the purpose of these notes, we will refer to a hypothetical small molecule modulator, "CFL-137," as an example compound being screened.

CD137/CD137L Signaling Pathway

The CD137/CD137L signaling pathway is complex and bidirectional, impacting both the CD137-expressing cell (typically a T cell) and the CD137L-expressing cell (e.g., an APC or a tumor cell).

  • Forward Signaling (in T cells): Engagement of CD137 on activated T cells by CD137L leads to the recruitment of TRAF proteins, which in turn activates downstream signaling cascades, including NF-κB and JNK/p38 MAPK pathways. This results in enhanced T cell proliferation, survival, and cytokine production (e.g., IFN-γ).

  • Reverse Signaling (in CD137L-expressing cells): Signaling through CD137L can also trigger responses in APCs, leading to their activation and maturation. In some cancer cells, CD137L signaling has been shown to have varied effects, including reduced tumor cell proliferation.

Below is a diagram illustrating the bidirectional CD137/CD137L signaling pathway.

CD137_Signaling cluster_T_Cell T Cell cluster_APC Antigen-Presenting Cell / Tumor Cell CD137 CD137 TRAF2 TRAF2 CD137->TRAF2 recruits NFkB_T NF-κB TRAF2->NFkB_T JNK_p38 JNK/p38 TRAF2->JNK_p38 T_Cell_Response T Cell Activation, Proliferation, Survival NFkB_T->T_Cell_Response JNK_p38->T_Cell_Response CD137L CD137L CD137L->CD137 Interaction Reverse_Signaling Reverse Signaling Complex CD137L->Reverse_Signaling APC_Response APC Activation / Modulation of Tumor Growth Reverse_Signaling->APC_Response

Bidirectional CD137 and CD137L signaling pathway.

High-Throughput Screening (HTS) for CD137 Modulators

The primary goal of an HTS campaign targeting the CD137 pathway is to identify compounds that can either enhance the co-stimulatory signal (agonists) for cancer immunotherapy or inhibit it (antagonists) for autoimmune diseases.

General HTS Workflow

A typical HTS workflow for identifying modulators like "this compound" involves several stages, from assay development to hit confirmation.

HTS_Workflow Assay_Dev 1. Assay Development & Miniaturization Pilot_Screen 2. Pilot Screen (e.g., 2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS 3. Primary HTS (Large-scale library) Pilot_Screen->Primary_HTS Hit_Confirmation 4. Hit Confirmation & Dose-Response Primary_HTS->Hit_Confirmation Secondary_Assays 5. Secondary & Counter-Screens Hit_Confirmation->Secondary_Assays SAR 6. Preliminary SAR Analysis Secondary_Assays->SAR

General workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary HTS Assay - Cell-Based Reporter Assay for CD137 Agonists

This protocol describes a cell-based assay to screen for agonists of CD137 signaling. The assay utilizes a Jurkat T cell line engineered to express a reporter gene (e.g., Luciferase or GFP) under the control of an NF-κB response element.

Materials:

  • Jurkat-NF-κB-Luciferase reporter cell line stably expressing human CD137.

  • Assay plates: 384-well, white, solid-bottom plates.

  • Recombinant human CD137L-coated plates or a cell line expressing CD137L.

  • Compound library (including hypothetical "this compound") dissolved in DMSO.

  • Cell culture medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Plate reader capable of luminescence detection.

Methodology:

  • Cell Seeding: Seed the Jurkat-NF-κB-Luciferase/CD137 cells into 384-well plates at a density of 20,000 cells per well in 40 µL of assay medium.

  • Compound Addition: Using a non-contact dispenser, add 50 nL of compound from the library to the assay plates for a final concentration of 10 µM. Include positive controls (e.g., a known CD137 agonistic antibody) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 humidified incubator.

  • Signal Detection: Add 20 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered robust for HTS.

  • Normalize the data to controls and identify primary "hits" as compounds that significantly increase the luciferase signal.

Protocol 2: Secondary Assay - T Cell Proliferation Assay

This assay confirms the biological activity of primary hits by measuring their effect on T cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs).

  • Anti-CD3 antibody (for T cell activation).

  • Recombinant human CD137L.

  • Primary hit compounds (e.g., "this compound").

  • Cell proliferation dye (e.g., CFSE) or a reagent like CellTiter-Glo®.

  • 96-well, flat-bottom plates.

Methodology:

  • Plate Coating: Coat 96-well plates with anti-CD3 antibody and recombinant human CD137L.

  • Cell Preparation: Isolate PBMCs and label with CFSE dye according to the manufacturer's protocol.

  • Cell Seeding: Seed 1 x 10^5 PBMCs per well into the coated plates.

  • Compound Addition: Add hit compounds at various concentrations (e.g., 0.1 to 30 µM) to determine dose-response.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Analysis:

    • For CFSE-labeled cells, analyze proliferation by flow cytometry.

    • For CellTiter-Glo®, measure luminescence to determine cell viability, which correlates with proliferation.

Data Presentation

Quantitative data from screening and secondary assays should be summarized for clear comparison.

Table 1: Hypothetical HTS Primary Screen Results for "this compound"

CompoundConcentration (µM)Luminescence Signal (RLU)% Activation (vs. Control)Z'-Factor
DMSO (Negative Control)N/A1,5000%0.78
Agonist Ab (Positive Control)125,000100%0.78
This compound 10 18,500 72% 0.78
Inactive Compound101,6500.6%0.78

Table 2: Hypothetical Dose-Response Data for "this compound" in T Cell Proliferation Assay

CompoundConcentration (µM)T Cell Proliferation (% of max)EC50 (µM)
This compound 0.115%2.5
145%
2.551%
1085%
3092%
Agonist Ab1 (nM)100%0.08 (nM)

Conclusion

The CD137/CD137L signaling pathway is a critical axis in immune regulation and a valuable target for drug discovery. The protocols and workflows outlined here provide a robust framework for conducting high-throughput screening campaigns to identify and characterize novel modulators of this pathway. By employing a combination of primary cell-based reporter assays and secondary functional screens, researchers can effectively identify promising lead compounds, such as the hypothetical "this compound," for further development in immunotherapy and other therapeutic areas.

References

Application Notes and Protocols for CFL-137 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

No information is available for the compound "CFL-137" in the context of organic synthesis. Extensive searches for a chemical entity with the designation this compound have yielded no results in scientific literature or chemical databases. It is likely that "this compound" is a fictional or hypothetical compound.

Therefore, it is not possible to provide the requested Application Notes, Protocols, data tables, or diagrams for this topic.

To receive the detailed information you require, please provide the correct name or designation of a real chemical compound with established applications in organic synthesis. Once a valid compound is provided, a comprehensive response can be generated, including:

  • Detailed Application Notes: Describing its uses, mechanisms, and advantages in various synthetic transformations.

  • Structured Data Tables: Summarizing key quantitative data such as reaction yields, selectivity, and optimal conditions.

  • Step-by-Step Experimental Protocols: Providing clear and reproducible methodologies for key reactions.

  • Informative Visualizations: Including Graphviz diagrams of reaction mechanisms, experimental workflows, or catalytic cycles as appropriate.

We are ready to assist you with your research needs once a valid chemical compound is specified.

Troubleshooting & Optimization

Troubleshooting CFL-137 precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor, CFL-137.

Troubleshooting Guide

This section addresses specific issues related to this compound precipitation during experimental workflows.

Q1: My this compound precipitated immediately after being diluted into my aqueous buffer from a DMSO stock. What is the likely cause?

A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is significantly lower. The immediate precipitation suggests that the final concentration of this compound exceeds its solubility limit in your specific buffer system. Additionally, the final concentration of the organic solvent (e.g., DMSO) may be insufficient to maintain solubility.

Recommended Actions:

  • Verify Final Concentration: Ensure the final concentration of this compound is below its established solubility limit in your buffer (see Table 1).

  • Optimize Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume of buffer first, mixing gently, and then adding this intermediate dilution to the remaining buffer volume. This gradual dilution can prevent localized high concentrations that trigger precipitation.

  • Increase Final Solvent Concentration: If your experimental conditions permit, increasing the final percentage of DMSO may help. However, always verify the tolerance of your assay to the solvent. A final concentration of DMSO at or below 1% is generally recommended.

Q2: I observed cloudiness or visible precipitate in my this compound buffer solution after storing it at 4°C. How can I prevent this?

A2: The solubility of many compounds, including this compound, is temperature-dependent and often decreases at lower temperatures. Storing a solution that is near its saturation point at room temperature can lead to precipitation when it is cooled.

Recommended Actions:

  • Prepare Fresh Solutions: The most reliable approach is to prepare the this compound working solution fresh before each experiment.

  • Store at Room Temperature: If the stability of this compound and other buffer components allows, store the final working solution at room temperature for the duration of the experiment. Refer to the compound's technical data sheet for stability information.

  • Re-solubilize Before Use: If you must store the solution at 4°C, allow it to warm to room temperature and vortex gently to see if the precipitate redissolves before use. However, be cautious, as repeated temperature cycling can degrade the compound.

Q3: My this compound solution was clear, but it precipitated after I added another component (e.g., a salt, ATP, or a protein). What should I do?

A3: This indicates a potential incompatibility between this compound and the newly added component. The addition may have altered the buffer's properties (e.g., pH, ionic strength) or directly interacted with this compound, reducing its solubility.

Recommended Actions:

  • Check for pH Shift: Measure the pH of the solution before and after adding the component to ensure it has not shifted outside the optimal range for this compound solubility (see Table 2).

  • Perform a Component Compatibility Test: Systematically test the compatibility of this compound with each individual buffer component to identify the problematic substance. See Protocol 2 for a detailed methodology.

  • Modify Order of Addition: Sometimes, the order in which components are added can influence solubility. Try preparing a complete buffer first, ensuring all salts are fully dissolved, and then adding the this compound stock as the final step.

Below is a troubleshooting workflow to help diagnose the cause of precipitation.

start Precipitation Observed q1 When did precipitation occur? start->q1 a1 Immediately upon dilution q1->a1 Dilution a2 During storage (e.g., at 4°C) q1->a2 Storage a3 After adding another reagent q1->a3 Addition c1 Cause: Exceeded solubility limit a1->c1 c2 Cause: Low temperature decreased solubility a2->c2 c3 Cause: Buffer incompatibility or pH shift a3->c3 s1 Action: 1. Lower final concentration. 2. Optimize dilution method. c1->s1 s2 Action: 1. Prepare solution fresh. 2. Store at room temp if stable. c2->s2 s3 Action: 1. Check solution pH. 2. Run component compatibility test. c3->s3

Caption: A workflow diagram for troubleshooting this compound precipitation.

Data & Protocols

Data Presentation

Table 1: Solubility of this compound in Common Buffers All data were generated by preparing serial dilutions of a 10 mM this compound stock in DMSO into the listed aqueous buffers at 25°C. Solubility was determined by visual inspection for precipitation after 1 hour.

Buffer (pH 7.4)Buffer CompositionMax Solubility (µM)Final DMSO (%)
PBS137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄251%
HEPES50 mM HEPES, 150 mM NaCl401%
Tris-HCl50 mM Tris-HCl, 150 mM NaCl151%

Table 2: Effect of pH on this compound Solubility Data collected in a 50 mM universal buffer system containing 1% DMSO at 25°C.

pHMax Solubility (µM)Observation
5.5< 5Heavy Precipitation
6.518Slight Precipitation
7.442Clear Solution
8.545Clear Solution
Experimental Protocols

Protocol 1: Determining Maximum Solubility of this compound in a New Buffer

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Set Up Dilutions: In a series of microcentrifuge tubes, add the appropriate volume of your new buffer to achieve the desired final volume (e.g., 500 µL).

  • Add this compound Stock: Add a calculated amount of the this compound stock to each tube to create a range of final concentrations (e.g., 100 µM, 80 µM, 60 µM, 40 µM, 20 µM, 10 µM). Ensure the final DMSO concentration is constant across all tubes and is compatible with your assay.

  • Equilibrate: Vortex each tube gently for 30 seconds and incubate at room temperature for 1-2 hours.

  • Observe: Visually inspect each tube for signs of precipitation or cloudiness against a dark background. The highest concentration that remains a clear solution is the approximate maximum solubility.

Protocol 2: Buffer Component Compatibility Test

  • Prepare Component Solutions: Prepare individual solutions for each component of your final buffer (e.g., a Tris-only solution, a NaCl-only solution, an ATP-only solution).

  • Test Each Component: For each component solution, add the this compound DMSO stock to your target final concentration.

  • Incubate and Observe: Let the solutions sit at the intended experimental temperature (e.g., room temperature or 4°C) for 1 hour.

  • Identify Incompatibility: Observe which solution(s) show precipitation. This will identify the specific component that is incompatible with this compound under these conditions.

The diagram below illustrates potential factors that can shift the equilibrium of this compound from a soluble to an insoluble state.

cluster_factors Factors Reducing Solubility Soluble This compound (Soluble) Insoluble This compound (Precipitate) Soluble->Insoluble Precipitation Insoluble->Soluble Solubilization Factor1 Sub-optimal pH (e.g., < 7.0) Factor1->Soluble Factor2 High Salt Concentration Factor2->Soluble Factor3 Low Temperature (e.g., 4°C) Factor3->Soluble Factor4 Incompatible Additives (e.g., high [Mg²⁺]) Factor4->Soluble

Caption: Factors influencing the solubility equilibrium of this compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a high-concentration stock solution of this compound? A: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound at concentrations up to 20 mM. Ensure the DMSO is anhydrous (water-free) to maximize stability.

Q: Can I sonicate my this compound solution to help it dissolve? A: Yes, brief sonication in a water bath can be used to aid the dissolution of this compound in the stock solvent or to help redissolve precipitate in a working buffer. However, use short bursts of sonication and avoid overheating the solution, which could lead to compound degradation.

Q: How should I store my this compound DMSO stock solution? A: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, as this can degrade the compound and introduce moisture, which may cause the compound to precipitate out of the DMSO stock over time.

Technical Support Center: Optimizing CFL-137 for Caspase-3/7 Apoptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and detailed protocols for researchers using CFL-137, a novel B-cell lymphoma 2 (Bcl-2) inhibitor, in a Caspase-3/7 activity assay to quantify apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Bcl-2, an anti-apoptotic protein. Bcl-2 proteins are located on the outer mitochondrial membrane and prevent apoptosis by blocking the actions of pro-apoptotic proteins like Bax and Bak. By inhibiting Bcl-2, this compound allows Bax and Bak to form pores in the mitochondrial membrane, leading to the release of cytochrome c. This initiates the caspase cascade, culminating in the activation of executioner caspases, such as Caspase-3 and Caspase-7, which leads to programmed cell death.[1][2]

Q2: What is a Caspase-3/7 assay and why is it used?

A2: A Caspase-3/7 assay is a method to measure the activity of two key executioner caspases involved in apoptosis.[3] The assay typically uses a substrate, such as a tetrapeptide sequence (DEVD), linked to a reporter molecule. When active Caspase-3 or -7 cleaves the DEVD sequence, the reporter is released, generating a detectable signal (e.g., luminescence or fluorescence). The intensity of this signal is directly proportional to the level of caspase activity, providing a quantitative measure of apoptosis.

Q3: What experimental controls are essential for this assay?

A3: To ensure data accuracy and specificity, the following controls are highly recommended:

  • No-Cell Control (Blank): Contains only cell culture medium and the assay reagent. This helps measure background signal from the medium and reagent itself.

  • Vehicle Control (Negative Control): Cells treated with the same vehicle (e.g., DMSO) used to dissolve this compound, but without the compound. This establishes the basal level of caspase activity in untreated cells.

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine). This confirms that the cell system is capable of undergoing apoptosis and that the assay is working correctly.

  • Inhibitor Control: Cells treated with this compound and a known Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO). A significant reduction in signal confirms that the activity is specific to Caspase-3/7.

Troubleshooting Guide

This section addresses common issues encountered when optimizing this compound concentration.

Problem Potential Cause Solution
High Background Signal 1. Contamination of reagents.2. High intrinsic caspase activity in culture medium serum.3. Sub-optimal cell culture conditions causing stress and spontaneous apoptosis.1. Use fresh, sterile reagents. Avoid cross-contamination between wells.2. Run a "no-cell" control to determine the background from the medium and subtract this value from all readings.3. Ensure cells are healthy and not overgrown. Use a negative control of untreated cells to monitor baseline apoptosis.
No/Low Signal (this compound appears inactive) 1. This compound concentration is too low.2. Incubation time is too short or too long. Caspase activation is transient.3. The cell line is resistant to Bcl-2 inhibition.4. Insufficient number of cells per well.1. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM).2. Optimize the treatment duration by performing a time-course experiment (e.g., 4, 8, 12, 24 hours).3. Confirm apoptosis induction with a positive control. Consider using an alternative method like Annexin V staining to verify apoptosis.4. Optimize cell seeding density. A typical starting point is 10,000-25,000 cells/well for a 96-well plate.
High Variability Between Replicates 1. Inconsistent cell seeding across wells.2. Pipetting errors during reagent or compound addition.3. Edge effects on the microplate.4. Temperature fluctuations during incubation.1. Ensure a homogenous single-cell suspension before plating. Mix gently before pipetting each row.2. Use a calibrated multichannel pipette for adding reagents. Ensure consistent mixing in each well.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.4. Allow plates to equilibrate to room temperature before adding reagents and reading.

Experimental Protocols & Data

Protocol: Optimizing this compound Concentration using a Caspase-3/7 Assay

This protocol is designed for a 96-well plate format.

1. Cell Plating: a. Culture cells to approximately 80% confluency. b. Create a single-cell suspension and count the cells. c. Seed the cells in a white-walled, clear-bottom 96-well plate at a pre-optimized density (e.g., 20,000 cells/well) in 100 µL of culture medium. d. Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to adhere.

2. Compound Preparation and Treatment: a. Prepare a 10-point serial dilution of this compound in culture medium at 2x the final desired concentration. b. Include vehicle-only and positive control (e.g., staurosporine) treatments. c. Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well. d. Incubate for the desired treatment time (e.g., 12 hours).

3. Caspase-3/7 Assay (Luminescent "Add-Mix-Measure" Method): a. Allow the cell plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well (e.g., 100 µL). c. Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds to induce cell lysis. d. Incubate the plate at room temperature for 1 to 2 hours, protected from light. e. Measure the luminescence using a plate-reading luminometer.

Data Presentation: Starting Concentration Ranges

The following table provides recommended starting points for a dose-response experiment.

Concentration Type Suggested Range Purpose
Broad Range Screen 1 nM - 100 µMTo identify the general potency and potential toxicity of this compound.
Focused Dose-Response 10 nM - 50 µMTo precisely determine the EC₅₀ value after an initial screen.
Positive Control 1 µM - 10 µMStaurosporine (concentration and time are cell-type dependent).

Visualizations: Workflows and Pathways

Apoptosis_Pathway cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade Bcl2 Bcl-2 (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits CytoC Cytochrome c Release BaxBak->CytoC Promotes CFL137 This compound CFL137->Bcl2 Inhibits Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified this compound mechanism of action in the intrinsic apoptosis pathway.

Experimental_Workflow cluster_setup cluster_treatment cluster_assay A 1. Seed cells in 96-well plate B 2. Incubate overnight (allow adherence) A->B C 3. Prepare serial dilutions of this compound & controls B->C D 4. Add compounds to cells and incubate (e.g., 12h) C->D E 5. Equilibrate plate & reagent to room temperature D->E F 6. Add Caspase-Glo® 3/7 Reagent to each well E->F G 7. Mix & incubate (1-2h) protected from light F->G H 8. Measure Luminescence G->H

Caption: Workflow for optimizing this compound concentration with a Caspase-3/7 assay.

Troubleshooting_Tree Start Assay Issue Detected Problem What is the primary issue? Start->Problem NoSignal No / Low Signal Problem->NoSignal No effect observed HighBg High Background Problem->HighBg Signal in controls is high HighVar High Variability Problem->HighVar Replicates don't agree Sol_NoSignal Check positive control. Optimize dose & time. Verify cell health. NoSignal->Sol_NoSignal Sol_HighBg Check 'no-cell' control. Use fresh reagents. Assess cell culture conditions. HighBg->Sol_HighBg Sol_HighVar Review pipetting technique. Check cell seeding uniformity. Avoid plate edge effects. HighVar->Sol_HighVar

Caption: Decision tree for troubleshooting common Caspase-3/7 assay issues.

References

Navigating Experimental Variability with CFL-137: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CFL-137, an anti-Fibroblast Growth Factor Receptor 2b (FGFR2b) antibody-drug conjugate (ADC). The following information is intended to help users identify and resolve common sources of experimental variability.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing inconsistent anti-proliferative activity of this compound in my cell-based assays?

Inconsistent anti-proliferative activity is a common issue that can arise from several factors. The table below outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Solution
Cell Line Instability: FGFR2b expression levels can vary with passage number.Use low-passage number cells and regularly verify FGFR2b expression via flow cytometry or western blot.
Inconsistent Drug Concentration: Errors in serial dilutions or drug degradation.Prepare fresh dilutions for each experiment. Verify stock concentration using spectrophotometry. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment.Use an automated cell counter for accurate seeding. Ensure even cell distribution in multi-well plates by gently swirling before incubation.
Edge Effects in Assay Plates: Evaporation in outer wells of microplates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Reagent Variability: Differences in lots of media, serum, or assay reagents.Qualify new lots of critical reagents against previous lots to ensure consistency.

2. My in vivo xenograft models show highly variable tumor growth rates after this compound treatment. What are the likely causes?

Variability in in vivo studies is expected, but excessive variation can mask true treatment effects. Below are common sources of variability and how to address them.

Potential Cause Troubleshooting Solution
Heterogeneous Tumor Implantation: Variation in the number of viable cells injected or injection site.Ensure a single-cell suspension of tumor cells before injection. Standardize the injection site and technique across all animals.
Animal Health Status: Underlying health issues can affect tumor growth and drug metabolism.Acclimatize animals for at least one week before the start of the study. Monitor animal health daily and exclude any animals that show signs of illness unrelated to the tumor or treatment.
Inaccurate Dosing: Errors in calculating or administering the dose.Calibrate all pipettes and syringes. Have a second researcher verify dose calculations. Use a consistent administration route and technique.
Tumor Measurement Inconsistency: Variation in caliper measurements between technicians.Have a single, trained technician perform all tumor measurements. Use digital calipers and measure in two dimensions.

3. I am seeing unexpected off-target toxicity in my experiments. How can I investigate this?

Off-target toxicity can be a concern with ADCs. A systematic approach is needed to identify the cause.

  • Hypothesis: The payload is being released prematurely in circulation before reaching the target tumor cells.

  • Experiment: Perform a pharmacokinetic (PK) study to measure the levels of conjugated this compound and free payload in plasma over time.

  • Hypothesis: The antibody portion of this compound is binding to non-target tissues.

  • Experiment: Conduct a biodistribution study using radiolabeled or fluorescently-labeled this compound to visualize its accumulation in various organs.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Seed cancer cells (e.g., NCI-H716, a line with known FGFR2b amplification) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC₅₀.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate key concepts and processes related to this compound experimentation.

cluster_workflow Troubleshooting Workflow for Inconsistent In Vitro Data A Inconsistent IC50 Values Observed B Check Cell Line Stability A->B C Verify Drug Concentration & Preparation A->C D Standardize Assay Conditions A->D E Low Passage Cells Used? B->E F Fresh Dilutions Made? C->F G Consistent Seeding Density? D->G H Problem Resolved E->H Yes I Consult Technical Support E->I No F->H Yes F->I No G->H Yes G->I No

Caption: A logical workflow for troubleshooting inconsistent in vitro assay results.

cluster_pathway This compound Mechanism of Action ADC This compound (ADC) Receptor FGFR2b Receptor on Tumor Cell ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Payload Release Lysosome->Payload Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage

Caption: The proposed signaling pathway for this compound leading to apoptosis.

How to prevent CFL-137 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The compound designated "CFL-137" does not correspond to a recognized chemical entity in standard chemical and scientific databases. The information provided below is based on general best practices for the storage and handling of sensitive small molecule compounds in a research setting. Researchers should always consult the specific documentation provided by the manufacturer for the compound of interest.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the primary factors that can lead to the degradation of small molecule compounds during storage? The most common factors include temperature fluctuations, exposure to light, moisture, oxygen, and inappropriate pH of the storage solvent. The inherent chemical stability of the molecule also plays a crucial role.
How can I determine the optimal storage temperature for my compound? The manufacturer's data sheet is the primary source for this information. As a general guideline, many solid compounds are stored at -20°C or -80°C to minimize degradation. Solutions are often stored at -80°C.
Is it better to store my compound as a solid or in solution? Storing compounds in a dry, solid (lyophilized) form is often preferred for long-term stability as it minimizes degradation pathways that occur in solution. If stored in solution, use a pure, anhydrous solvent and store in small, single-use aliquots to avoid repeated freeze-thaw cycles.
What type of storage container should I use? Use amber glass vials or tubes to protect light-sensitive compounds. Ensure the container has a tight-fitting cap to prevent moisture and air from entering. For oxygen-sensitive compounds, consider containers that can be purged with an inert gas like argon or nitrogen.

Troubleshooting Guide: Compound Degradation

This guide provides a systematic approach to troubleshooting potential degradation of a research compound.

G A Degradation Suspected (e.g., inconsistent experimental results) B Verify Compound Identity and Purity (e.g., LC-MS, NMR) A->B Step 1 E Degradation Confirmed B->E Purity < 95% or Unexpected Peaks F No Degradation Detected B->F Purity > 95% and No Unexpected Peaks C Review Storage Conditions G Implement Corrective Actions C->G D Review Handling Procedures D->G E->C Investigate E->D Investigate H Order New Batch of Compound G->H If degradation is severe G cluster_storage Storage Conditions cluster_handling Handling Procedures A Temperature (-20°C or -80°C) B Light (Use Amber Vials) C Atmosphere (Inert Gas) D Aliquoting (Single-Use) E Solvent (Anhydrous & Pure) F Avoid Repeated Freeze-Thaw Cycles G Compound Stability G->A G->B G->C G->D G->E G->F

CFL-137 Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the synthesis of CFL-137. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of this compound.

Troubleshooting Guide

This guide addresses the most common challenges encountered during the synthesis of this compound, particularly focusing on the critical palladium-catalyzed Suzuki coupling step.

Q1: My overall yield for this compound is consistently low (<25%). What are the most common causes?

A multifaceted approach is necessary to diagnose low overall yield, as it is often a cumulative problem across multiple synthetic steps.[1] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the precursors (aryl bromide and boronic ester) are of high purity. Impurities can act as catalyst poisons.[2]

  • Inefficient Suzuki Coupling: This is the most frequent cause of significant yield loss. Issues can range from catalyst deactivation to sub-optimal reaction conditions.[2]

  • Product Loss During Workup and Purification: this compound's polarity can make extraction and chromatography challenging, leading to physical loss of the product.[3]

  • Incomplete Reactions: Monitor each step (e.g., via TLC or LC-MS) to ensure reactions proceed to completion before proceeding to the next step.[4]

Q2: The key Suzuki coupling step is failing or giving very low conversion. How can I troubleshoot this?

A: Low conversion in the Suzuki coupling is a common but solvable issue. A systematic review of your reagents and reaction setup is the first step.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition. Using bulky, electron-rich phosphine (B1218219) ligands can help stabilize the active catalyst.

  • Reagent Quality: The reaction is highly sensitive to moisture. Use anhydrous solvents and ensure your base is dry. Boronic acids and esters can degrade over time; verify their integrity before use.

  • Sub-optimal Conditions: The choice of base, solvent, and temperature is critical. If using potassium carbonate (K₂CO₃), a small amount of water may be necessary for the reaction to proceed effectively. Screen different conditions to find the optimal combination for your specific substrates.

Q3: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

A: Side reactions compete with your desired cross-coupling, reducing the final yield. Common side products in this synthesis include:

  • Homocoupling of the Boronic Ester: This occurs when the boronic ester reacts with itself. It is often promoted by the presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents before use.

  • Protodeboronation: The boronic ester is replaced by a hydrogen atom. This can be caused by excess water or an unsuitable base.

    • Solution: Use an anhydrous base like K₃PO₄ and ensure solvents are dry.

  • Dehalogenation: The aryl bromide starting material is reduced, replacing the bromine with hydrogen.

    • Solution: Avoid solvents or reagents that can act as a hydrogen source. Ensure the reaction temperature is not excessively high.

Q4: How can I improve the purity of my final this compound compound?

A: Achieving high purity is critical, especially for drug development applications. If standard silica (B1680970) gel chromatography gives poor results (e.g., streaking or co-elution), consider the following strategies:

  • Modified Column Chromatography: For amine-containing compounds like this compound, adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent can prevent streaking on silica gel.

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase chromatography for highly polar compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.

Data Presentation

Table 1: Optimization of the Suzuki Coupling Reaction for this compound Synthesis

The following table summarizes a study to optimize the yield of the key Suzuki coupling step by varying catalyst, ligand, base, and temperature. The highest yield was achieved with a modern palladium precatalyst and a bulky phosphine ligand at 90 °C.

Entry Pd Catalyst (mol%) Ligand (mol%) Base (2.0 equiv) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5%)-K₂CO₃Dioxane/H₂O10045
2Pd(OAc)₂ (5%)SPhos (10%)K₂CO₃Dioxane/H₂O10068
3Pd(OAc)₂ (5%)SPhos (10%)K₃PO₄Dioxane9075
4G3-XPhos (2%)-K₃PO₄Dioxane9092
5G3-XPhos (2%)-K₃PO₄Toluene11085
6G3-XPhos (2%)-Cs₂CO₃Dioxane9088

Experimental Protocols

Protocol 2.1: Optimized Palladium-Catalyzed Suzuki Coupling for this compound Backbone

This protocol details the optimized procedure for the key bond-forming reaction. Meticulous adherence to anhydrous and oxygen-free conditions is critical for success.

Reagents & Materials:

  • Aryl Bromide Precursor (1.0 equiv)

  • Boronic Ester Precursor (1.2 equiv)

  • G3-XPhos Precatalyst (0.02 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous 1,4-Dioxane (B91453)

  • Nitrogen or Argon gas supply

  • Flame-dried glassware

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide Precursor (1.0 equiv), Boronic Ester Precursor (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Add the G3-XPhos precatalyst (0.02 equiv) to the flask under a positive flow of inert gas. Then, add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (B1210297) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the this compound backbone.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Synthesis Workflow for this compound SM1 Starting Material A P1 Prepare Precursor 1 (Aryl Bromide) SM1->P1 SM2 Starting Material B P2 Prepare Precursor 2 (Boronic Ester) SM2->P2 Coup Suzuki Coupling (Critical Step) P1->Coup P2->Coup Dep Final Deprotection Coup->Dep Pur Purification (Chromatography) Dep->Pur CFL137 Final Product: this compound Pur->CFL137

Caption: High-level overview of the multi-step synthesis pathway for this compound.

G cluster_1 Troubleshooting Logic for Low Coupling Yield Start Low Yield in Suzuki Coupling? CheckReagents Are reagents pure and anhydrous? Start->CheckReagents CheckSetup Is the reaction setup fully inert (degassed)? CheckReagents->CheckSetup Yes PurifyReagents Action: Purify/dry reagents & solvents. CheckReagents->PurifyReagents No CheckConditions Are conditions optimal? (Base, Solvent, Temp) CheckSetup->CheckConditions Yes Degas Action: Improve degassing procedure (e.g., sparging). CheckSetup->Degas No Optimize Action: Screen different bases, solvents, or catalysts. CheckConditions->Optimize No Success Yield Improved CheckConditions->Success Yes PurifyReagents->CheckReagents Degas->CheckSetup Optimize->CheckConditions

Caption: A decision tree to systematically troubleshoot low-yield issues.

G cluster_2 Hypothetical Signaling Pathway for this compound GF Growth Factor RTK Receptor Tyrosine Kinase (Target Protein) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CFL137 This compound CFL137->RTK

Caption: Putative mechanism of action for this compound as a kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Suzuki coupling step? A: While lower catalyst loadings are desirable, a difficult or new reaction may benefit from an initial loading of 2-5 mol%. Our optimized protocol using a modern G3-XPhos precatalyst shows excellent results at 2 mol%. If you are using an older catalyst system like Pd(PPh₃)₄, a higher loading (e.g., 5 mol%) may be necessary.

Q2: Are the precursors, especially the boronic ester, stable? How should they be stored? A: Boronic acids and their esters can be susceptible to degradation, particularly protodeboronation, upon prolonged exposure to moisture. It is best practice to store them in a desiccator under an inert atmosphere and to use them as fresh as possible. Always verify the purity of your precursors by NMR or LC-MS before starting a large-scale reaction.

Q3: Which analytical techniques are recommended for monitoring reaction progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method for routine monitoring. For more precise, quantitative analysis and to identify intermediates or side products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q4: Can I use an alternative palladium catalyst? A: Yes. The field of palladium catalysis is vast. While our optimized protocol uses a G3-XPhos precatalyst, other catalyst/ligand systems may also be effective. The choice depends on the specific electronic and steric properties of your substrates. Aryl chlorides, for example, often require specialized, bulky, electron-rich phosphine ligands to facilitate the reaction. A screening of different catalysts and ligands is often a valuable exercise when optimizing a new synthesis.

References

Technical Support Center: Optimizing CFL-137 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving CFL-137, a potent KRAS(G12C) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific covalent inhibitor of the KRAS(G12C) mutant protein.[1][2][3] The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] The G12C mutation, common in several cancers, results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[5][6] this compound specifically targets the cysteine residue at position 12 of the mutated KRAS protein, forming a covalent bond that locks the protein in its inactive state, thereby inhibiting downstream signaling.[2]

Q2: What types of assays are used to measure the activity of this compound and other KRAS inhibitors?

A2: The activity of KRAS inhibitors like this compound is typically assessed using a variety of biochemical and cell-based assays, many of which are fluorescence-based. These include:

  • Nucleotide Exchange Assays: These assays monitor the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for unlabeled GTP.[7] Inhibition of this exchange by compounds like this compound results in a sustained high fluorescence signal.[7]

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: HTRF assays can be used to measure the interaction of KRAS with its effector proteins or to detect downstream signaling events, such as the phosphorylation of ERK (p-ERK).[8][9]

  • Cell Proliferation Assays: These assays measure the anti-proliferative effect of this compound on cancer cell lines harboring the KRAS(G12C) mutation.[1][2]

  • Western Blotting: This technique is used to measure the levels of phosphorylated downstream effector proteins like ERK and AKT to confirm the inhibitory effect of this compound on the signaling pathway.[10]

Q3: What are the common causes of a low signal-to-noise ratio in fluorescence-based KRAS assays?

A3: A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence. Common causes include:

  • Low Signal:

    • Suboptimal concentration of this compound or other reagents.

    • Low expression of KRAS(G12C) in the cell line.

    • Inactive enzyme or inhibitor.

    • Incorrect filter sets or instrument settings.

  • High Background:

    • Autofluorescence from cells, media components (like phenol (B47542) red), or plates.

    • Nonspecific binding of fluorescent probes or antibodies.

    • Contaminated reagents.

    • Light scatter.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can mask the specific signal from your assay, leading to a poor signal-to-noise ratio. The following table summarizes common causes and solutions.

Potential Cause Recommended Solution
Autofluorescence Use phenol red-free media. If using microscopy, consider using a photobleaching step before imaging or spectral unmixing software. For cell-based assays, select plates with black walls to reduce crosstalk and background.
Nonspecific Binding of Probes/Antibodies Optimize the concentration of the fluorescent probe or antibody. Increase the number and stringency of wash steps. Use a blocking agent (e.g., BSA or serum) appropriate for your assay.
Contaminated Reagents Use fresh, high-quality reagents. Filter buffers and solutions to remove particulate matter.
Incorrect Plate Choice For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.
Instrument Settings Optimize the gain and exposure time on your plate reader or microscope to maximize signal without saturating the detector.
Issue 2: Weak or No Signal
Potential Cause Recommended Solution
Suboptimal Reagent Concentration Perform a titration of this compound and other key reagents (e.g., fluorescent probes, antibodies) to determine the optimal working concentration.
Inactive this compound or Enzyme Ensure proper storage and handling of this compound and recombinant KRAS protein according to the manufacturer's instructions.[1] Prepare fresh dilutions for each experiment.
Low KRAS(G12C) Expression Confirm the KRAS mutation status and expression level in your cell line using techniques like sequencing or western blotting.
Incorrect Instrument Settings Verify that the excitation and emission wavelengths of your instrument are correctly set for the fluorophore being used. Ensure the correct filter sets are in place.
Cell Health and Density Ensure cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results.

Experimental Protocols

Protocol: Titration of this compound in a Cell-Based Proliferation Assay

This protocol describes a general workflow for determining the IC50 value of this compound in a KRAS(G12C) mutant cell line.

  • Cell Seeding: Seed KRAS(G12C) mutant cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well, black-walled, clear-bottom plate at a predetermined optimal density. Incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in appropriate cell culture medium. A typical starting concentration might be 100 µM, with 10-12 dilution points. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or ATP-based) and incubate according to the manufacturer's instructions.

  • Signal Detection: Read the fluorescence or luminescence signal using a microplate reader.

  • Data Analysis: Plot the signal intensity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

KRAS Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_inactive KRAS(G12C)-GDP (Inactive) KRAS_active KRAS(G12C)-GTP (Active) KRAS_inactive->KRAS_active GTP Loading KRAS_active->KRAS_inactive GTP -> GDP RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K SOS1->KRAS_inactive Promotes GDP-GTP Exchange GAP GAP GAP->KRAS_active Promotes GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds CFL137 This compound CFL137->KRAS_inactive Covalently Binds & Locks in Inactive State

Caption: The KRAS signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Observed Check_Background Run Controls: - No-Cell Control - No-Probe/Antibody Control Start->Check_Background High_Background High Background Detected? Check_Background->High_Background Troubleshoot_Background Troubleshoot Background: - Check for Autofluorescence - Optimize Blocking/Washing - Use Fresh Reagents High_Background->Troubleshoot_Background Yes Check_Signal Run Positive Control: - Known Activator/Inhibitor High_Background->Check_Signal No Re_evaluate Re-run Assay and Evaluate S/N Ratio Troubleshoot_Background->Re_evaluate Low_Signal Weak or No Signal in Positive Control? Check_Signal->Low_Signal Troubleshoot_Signal Troubleshoot Signal: - Titrate Reagents (this compound) - Check Reagent Activity - Verify Cell Line - Optimize Instrument Settings Low_Signal->Troubleshoot_Signal Yes Low_Signal->Re_evaluate No Troubleshoot_Signal->Re_evaluate

Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.

References

Technical Support Center: CD137 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments involving the co-stimulatory molecule CD137 (also known as 4-1BB or TNFRSF9). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of CD137 in a Western Blot?

A1: The human CD137 protein has a calculated molecular mass of approximately 27.5 kDa.[1] It is a glycoprotein (B1211001) and can exist as both a monomer of around 30 kDa and a dimer of about 55 kDa on the T-cell surface.[1] Post-translational modifications, such as glycosylation, can lead to the protein running at a slightly higher apparent molecular weight on an SDS-PAGE gel. A recombinant human CD137 protein may have a predicted molecular weight of around 28 kDa.

Q2: My primary antibody for CD137 is not working in Western Blot. What should I do?

A2: First, ensure the antibody is validated for Western Blotting. Check the manufacturer's datasheet for recommended applications and starting dilutions. Polyclonal antibodies often perform better in immunoprecipitation and may provide a stronger signal in Western Blotting. If using a monoclonal antibody, ensure the epitope is not masked under the denaturing conditions of the experiment. As a positive control, use cell lysates from activated T-cells, which are known to express CD137.

Q3: What are suitable positive controls for CD137 expression?

A3: CD137 is inducibly expressed on activated T-cells (both CD4+ and CD8+), as well as activated NK cells.[2] Therefore, a reliable positive control is peripheral blood mononuclear cells (PBMCs) or isolated T-cells stimulated for 24-48 hours with mitogens like Phytohaemagglutinin (PHA) or through T-cell receptor (TCR) stimulation (e.g., using anti-CD3/CD28 antibodies).

Q4: I see high background in my flow cytometry experiment when staining for CD137. What are the common causes?

A4: High background in flow cytometry can be due to several factors:

  • Inadequate Blocking: Non-specific binding of the antibody can be reduced by including an Fc receptor blocking step before adding your primary antibody.

  • Antibody Concentration: The concentration of your anti-CD137 antibody may be too high. It's crucial to titrate your antibody to find the optimal concentration that gives a good signal-to-noise ratio.

  • Dead Cells: Dead cells can non-specifically bind antibodies. Always include a viability dye in your panel to exclude dead cells from the analysis.

  • Insufficient Washing: Ensure an adequate number of wash steps after antibody incubation to remove any unbound antibody.

Troubleshooting Guides

Western Blotting
Problem Possible Cause Recommended Solution
No Band or Weak Signal Low expression of CD137 in the sample.Use activated T-cell lysates as a positive control. Increase the amount of protein loaded onto the gel.
Inefficient antibody binding.Optimize the primary antibody concentration (e.g., try a dilution of 1:1000 for polyclonal antibodies).[2] Incubate the membrane with the primary antibody overnight at 4°C to enhance signal.
Poor protein transfer to the membrane.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage according to the protein's molecular weight.
High Background Primary antibody concentration is too high.Reduce the primary antibody concentration. A typical starting point for a polyclonal anti-CD137 antibody is 0.1-0.2 µg/mL.
Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat milk or BSA in TBST as the blocking agent.
Inadequate washing.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Non-specific Bands Antibody is cross-reacting with other proteins.Use an affinity-purified antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Protein degradation.Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.
Quantitative PCR (qPCR)
Problem Possible Cause Recommended Solution
High Ct Value / Late Amplification Low abundance of CD137 mRNA.CD137 is an inducible gene. Ensure your cells have been properly stimulated to induce its expression. Increase the amount of cDNA used in the reaction.
Inefficient primers.Design and validate new primers. An example of a human CD137 forward primer is 5'-TCTTCCTCACGCTCCGTTTCTC-3' and a reverse primer is 5'-TGGAAATCGGCAGCTACAGCCA-3'.
Poor quality RNA or cDNA.Check RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure no inhibitors are carried over from the RNA extraction.
Low Amplification Efficiency Suboptimal primer concentration or annealing temperature.Perform a primer concentration matrix and a temperature gradient to optimize the reaction conditions.
Presence of PCR inhibitors.Dilute the cDNA template to reduce the concentration of inhibitors. Re-purify the RNA if necessary.
Signal in No-Template Control (NTC) Contamination of reagents or workspace.Use aerosol-resistant pipette tips. Physically separate pre-PCR and post-PCR areas. Prepare fresh solutions and master mixes.
Primer-dimer formation.Optimize primer concentration. Analyze the melting curve; primer-dimers typically have a lower melting temperature than the specific product.

Data Presentation

Table 1: Hypothetical Gene and Protein Expression of CD137 in Human T-Cells Following Stimulation.

This table illustrates the expected upregulation of CD137 in response to a mitogenic stimulus.

Treatment Group CD137 mRNA Fold Change (qPCR) % CD137+ of CD8+ T-cells (Flow Cytometry)
Unstimulated Control1.01.5%
PHA (5 µg/mL) for 24h15.445.2%
PHA (5 µg/mL) for 48h8.268.7%

Experimental Protocols

Protocol: Detection of CD137 on Activated T-Cells by Flow Cytometry

This protocol describes the steps to stimulate human PBMCs and subsequently stain for surface expression of CD137 on T-cells.

  • Cell Stimulation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend cells at 1 x 10^6 cells/mL in complete RPMI medium.

    • Add a T-cell stimulus (e.g., 5 µg/mL PHA or anti-CD3/CD28 beads).

    • Culture for 24-48 hours at 37°C in a 5% CO2 incubator. Include an unstimulated control.

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer (PBS + 2% FBS).

    • Block Fc receptors by incubating cells with an Fc blocking reagent for 10 minutes at 4°C.

    • Without washing, add the cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD137) and a viability dye.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300 µL of FACS buffer for acquisition.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single cells, then on lymphocytes, and subsequently on CD3+ T-cells.

    • From the T-cell population, gate on CD8+ cells and analyze the expression of CD137.

Mandatory Visualizations

CD137 Signaling Pathway

CD137_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD137L CD137L CD137 CD137 Receptor CD137L->CD137 Binding & Trimerization TRAF2 TRAF2 CD137->TRAF2 Recruitment TRAF1 TRAF1 CD137->TRAF1 Recruitment IKK_complex IKK Complex TRAF2->IKK_complex Activation MAPK MAPK Pathway (JNK, p38) TRAF2->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Gene Expression (e.g., Bcl-2, IL-2) NFkB->Gene_Expression Translocation & Transcription MAPK->Gene_Expression Signal Transduction

Caption: CD137 signaling cascade upon ligand binding.

Experimental Workflow: Western Blotting

Caption: Standard workflow for CD137 detection by Western Blot.

References

Validation & Comparative

Comparative Efficacy Analysis: FACT Inhibitor CBL0137 versus PARP Inhibitor Olaparib in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of precision oncology, targeting cellular pathways that are critical for cancer cell survival and proliferation remains a cornerstone of drug development. This guide provides a comparative overview of two distinct yet mechanistically related anticancer agents: CBL0137, a novel inhibitor of the Facilitates Chromatin Transcription (FACT) complex, and Olaparib (B1684210), a well-established Poly (ADP-ribose) polymerase (PARP) inhibitor.

While no direct head-to-head clinical trials have been conducted, this guide synthesizes available preclinical and clinical data to offer a comparative perspective on their efficacy, mechanisms of action, and potential therapeutic applications. The comparison is predicated on their mutual involvement in the DNA Damage Response (DDR) network, a critical pathway for cancer therapy. It is important to note that the initial query for "CFL-137" is presumed to be a typographical error, and this guide will focus on the well-documented compound CBL0137 .

Mechanism of Action: A Tale of Two Targets

CBL0137 exerts its anticancer effects by targeting the FACT complex, a heterodimer of SSRP1 and SPT16 that plays a crucial role in chromatin remodeling during transcription, replication, and DNA repair.[1][2] By binding to the FACT complex, CBL0137 leads to its functional inactivation, resulting in the inhibition of NF-κB-mediated transcription and the activation of the tumor suppressor p53.[3][4][5] This dual action induces apoptosis and inhibits tumor growth.[5][6]

Olaparib, on the other hand, is a potent inhibitor of PARP enzymes, which are key players in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in homologous recombination repair of double-strand breaks, the inhibition of PARP by Olaparib leads to the accumulation of cytotoxic DNA damage and cell death, a concept known as synthetic lethality.[7]

In Vitro Efficacy: A Snapshot of Cellular Potency

The following tables summarize the in vitro cytotoxic activity of CBL0137 and Olaparib across various cancer cell lines. It is important to note that the IC50 values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.

Table 1: In Vitro Efficacy of CBL0137 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeCitation
KG-1Acute Myeloid Leukemia0.4772h[8]
NCI-H929Multiple Myeloma0.4172h[8]
A1207Glioblastoma0.63572h[9][10]
U87MGGlioblastoma2.04572h[9][10]
MCF7Breast Cancer~172h[11]
MDA-MB-231Breast Cancer~172h[11]
SKBR3Breast Cancer~172h[11]

Table 2: In Vitro Efficacy of Olaparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (µM)AssayCitation
DU145 (BRCA1 KO)Prostate CancerBRCA1 Knockout0.067Colony Formation[4]
SKOV3 (BRCA2 KO)Ovarian CancerBRCA2 Knockout0.051Colony Formation[4]
HCT116Colorectal CancerNot Specified2.799MTT[12]
HCT15Colorectal CancerNot Specified4.745MTT[12]
SW480Colorectal CancerNot Specified12.42MTT[12]
Multiple Breast Cancer LinesBreast CancerVarious4.2 - 19.8MTT[7]
Multiple Breast Cancer LinesBreast CancerVarious0.6 - 3.2Colony Formation[7]

In Vivo Efficacy: Preclinical Tumor Models

Preclinical studies in animal models have demonstrated the in vivo antitumor activity of both CBL0137 and Olaparib.

CBL0137: In orthotopic models of glioblastoma, intravenous administration of CBL0137 significantly increased the survival of mice with both temozolomide-responsive and -resistant tumors.[9][10][13] The drug was shown to cross the blood-brain barrier and accumulate in tumor tissue.[9][10][13] In preclinical models of pancreatic ductal adenocarcinoma, CBL0137 induced apoptosis and was effective against gemcitabine-resistant tumors.[14]

Olaparib: In a patient-derived xenograft model of BRCA2-mutated ovarian cancer, Olaparib alone and in combination with carboplatin (B1684641) significantly inhibited tumor growth.[15] Similarly, in vivo efficacy has been observed in models of BRCA-mutated breast cancers.[15]

Clinical Development Status

CBL0137: CBL0137 is currently in Phase I/II clinical trials for the treatment of relapsed or refractory solid tumors, including central nervous system (CNS) tumors and lymphoma.[3][16][17][18] Another trial is evaluating CBL0137 in combination with ipilimumab and nivolumab (B1139203) for metastatic melanoma.[17]

Olaparib: Olaparib is a clinically approved drug for the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers, particularly in patients with BRCA mutations.[19][20][21] Numerous clinical trials have demonstrated its efficacy in improving progression-free and overall survival in these patient populations.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

CBL0137_Pathway cluster_cell Cancer Cell CBL0137 CBL0137 FACT FACT Complex (SSRP1/SPT16) CBL0137->FACT Inhibits Chromatin Chromatin FACT->Chromatin Remodels NFkB NF-κB FACT->NFkB Enables p53 p53 FACT->p53 Inactivates (indirectly) Transcription Gene Transcription (Pro-survival) Chromatin->Transcription TumorGrowth Tumor Growth Inhibition NFkB->TumorGrowth Promotes NFkB->Transcription Activates Apoptosis Apoptosis p53->Apoptosis Induces Apoptosis->TumorGrowth

Figure 1. Simplified signaling pathway of CBL0137. (Max Width: 760px)

Xenograft_Workflow cluster_workflow In Vivo Xenograft Efficacy Study start Cancer Cell Culture implant Subcutaneous/Orthotopic Implantation in Mice start->implant tumor_growth Tumor Establishment (Monitoring) implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_cbl Treatment Group 1: CBL0137 randomization->treatment_cbl Group 1 treatment_ola Treatment Group 2: Olaparib randomization->treatment_ola Group 2 control Control Group: Vehicle randomization->control Control monitoring Tumor Volume Measurement & Body Weight Monitoring treatment_cbl->monitoring treatment_ola->monitoring control->monitoring endpoint Endpoint: Tumor Growth Inhibition, Survival Analysis monitoring->endpoint

Figure 2. General experimental workflow for an in vivo xenograft study. (Max Width: 760px)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays mentioned in this guide.

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of CBL0137 or Olaparib (e.g., 0.01 to 100 µM) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: Vehicle control, CBL0137, and Olaparib. Drugs are administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival analysis may also be performed.

  • Tissue Analysis: At the end of the study, tumors may be excised for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

CBL0137 and Olaparib represent two innovative approaches to cancer therapy, targeting distinct but interconnected cellular processes. CBL0137, with its unique mechanism of action on the FACT complex, shows promise in a variety of cancer types, including those resistant to standard therapies. Olaparib has already established its clinical utility as a targeted therapy for cancers with specific DNA repair deficiencies.

For researchers and drug development professionals, understanding the nuances of these compounds, from their molecular targets to their preclinical and clinical efficacy profiles, is essential for designing future studies and developing novel therapeutic strategies. The data presented in this guide, while not from direct comparative studies, provides a valuable framework for evaluating the potential of these two important anticancer agents. Further research, potentially including combination studies, will be crucial to fully elucidate their therapeutic potential and optimize their clinical application.

References

Comparative Analysis of CD137 and its Agonistic Analogs in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the immune costimulatory receptor CD137 (also known as 4-1BB or TNFRSF9) and its agonistic analogs. CD137 is a key target in cancer immunotherapy due to its role in enhancing the activation, proliferation, and survival of T cells and Natural Killer (NK) cells.[1][2][3] This document summarizes the performance of various CD137 agonists, supported by experimental data, to aid in research and development efforts.

Introduction to CD137

CD137 is a member of the tumor necrosis factor receptor superfamily (TNFRSF) and is inducibly expressed on activated immune cells, including CD4+ and CD8+ T cells, regulatory T cells (Tregs), and NK cells.[2][4] Its natural ligand, CD137L (4-1BBL), is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells, macrophages, and activated B cells. The interaction between CD137 and CD137L delivers a costimulatory signal to the T cell, promoting a robust and durable anti-tumor immune response. This has made CD137 an attractive target for therapeutic intervention with agonistic antibodies and other molecules designed to mimic the natural ligand and enhance anti-cancer immunity.

CD137 Signaling Pathway

Upon engagement by CD137L or an agonistic analog, CD137 receptors trimerize, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1 and TRAF2. This initiates downstream signaling cascades, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways ultimately result in enhanced T cell proliferation, survival, cytokine secretion (e.g., IFN-γ), and cytotoxic activity.

CD137_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD137L CD137L / Agonist CD137 CD137 Receptor CD137L->CD137 Binding & Clustering TRAF1_2 TRAF1 / TRAF2 CD137->TRAF1_2 Recruitment NFkB_MAPK NF-κB & MAPK Activation TRAF1_2->NFkB_MAPK Immune_Response Enhanced Immune Response (Proliferation, Survival, Cytotoxicity) NFkB_MAPK->Immune_Response

Figure 1: Simplified CD137 Signaling Pathway.

Comparative Performance of CD137 Agonists

The development of CD137 agonists has seen the emergence of first and second-generation molecules with distinct characteristics. The primary goal is to maximize anti-tumor efficacy while minimizing toxicity, particularly hepatotoxicity, which was a significant issue with early agonists.

First-Generation Agonistic Antibodies

The first generation of CD137 agonists to enter clinical trials were the monoclonal antibodies Urelumab (BMS-663513) and Utomilumab (PF-05082566). These two antibodies have different properties that have significantly influenced the development of subsequent agonists.

Parameter Urelumab (BMS-663513) Utomilumab (PF-05082566)
Antibody Isotype Human IgG4Human IgG2
Binding Affinity (nM) ~16-22~69-71
CD137L Competition Non-competitiveCompetitive
FcγR Crosslinking Higher dependence (FcγRIIB) for potent activityLower intrinsic activity, relies on crosslinking
Clinical Efficacy Promising but limited by toxicityLimited as monotherapy
Key Toxicity Dose-limiting hepatotoxicityGenerally well-tolerated but less potent

Table 1: Comparison of First-Generation CD137 Agonistic Antibodies. Data compiled from multiple sources.

Urelumab, a potent agonist, demonstrated significant anti-tumor activity but also caused severe, dose-limiting liver toxicity. In contrast, Utomilumab was less potent and showed limited efficacy as a monotherapy, though it had a more favorable safety profile. The differences in their activity are attributed to their distinct binding epitopes, affinities, and reliance on Fc-gamma receptor (FcγR) crosslinking for activation.

Second-Generation Agonistic Analogs

To address the limitations of the first-generation antibodies, a diverse range of second-generation 4-1BB agonists have been developed. These newer agents aim to decouple efficacy from systemic toxicity by employing various strategies, such as conditional activation within the tumor microenvironment.

These strategies include:

  • Tumor-Targeted Bispecific Antibodies: These molecules target a tumor-associated antigen (TAA) on cancer cells and CD137 on T cells, concentrating the agonistic activity at the tumor site. Examples include agents targeting HER2, FAP, EGFR, and PSMA.

  • Engineered Antibodies with Modified Fc Regions: These antibodies are designed to have altered binding to FcγRs to either enhance or reduce crosslinking-dependent activation.

  • Multispecific Antibodies: Some newer constructs engage CD137 along with other immune targets like PD-L1, CD40, or OX40 to create a more potent and targeted immune response.

Molecule Type Mechanism of Action Key Feature
ADG106 Monoclonal Antibody (IgG4)Binds a unique epitope, non-competitive with CD137LPotent agonist with FcγRIIB-dependent activity, designed for improved safety profile.
CTX-471 Monoclonal AntibodyDifferentiated agonistDemonstrates monotherapy efficacy against large tumors without hepatotoxicity in preclinical models.
FAP–4-1BBL (RG7826) Bispecific Fusion ProteinTargets Fibroblast Activation Protein (FAP) on tumor stroma and 4-1BB on T cellsLocalizes 4-1BB agonism to the tumor microenvironment, avoiding systemic toxicity.
EphA2/CD137 TICA Tumor-targeted Immune Cell AgonistSynthetic molecule with arms targeting EphA2 on tumor cells and CD137 on T cellsObligate dependency on tumor antigen for activation.

Table 2: Examples of Second-Generation CD137 Agonists.

Experimental Protocols and Data

The evaluation of CD137 agonists relies on a variety of in vitro and in vivo assays to characterize their activity and safety.

In Vitro CD137 Reporter Assay

This assay is commonly used to quantify the agonistic activity of different molecules on the CD137 signaling pathway.

Experimental Protocol:

  • Cell Line: Jurkat cells engineered to express human CD137 and an NF-κB-driven reporter gene (e.g., luciferase).

  • Assay Setup:

    • Plate Jurkat-CD137 reporter cells at a defined density.

    • Add serial dilutions of the CD137 agonist (e.g., Urelumab, Utomilumab, ADG106).

    • For crosslinking-dependent agonists, co-culture with FcγRIIb-expressing cells or plate on antibody-coated surfaces.

  • Incubation: Incubate cells for 6-24 hours to allow for CD137 signaling and reporter gene expression.

  • Readout: Measure the reporter gene activity (e.g., luminescence for luciferase) to quantify the level of NF-κB activation.

A comparative study using such an assay demonstrated that in the presence of FcγRIIb-expressing cells, Urelumab, Utomilumab, and ADG106 all stimulate CD137 signaling, with Urelumab showing the highest potency. However, in the absence of crosslinking, only Urelumab was capable of significantly activating the receptor.

Reporter_Assay_Workflow cluster_workflow CD137 Reporter Assay Workflow Start Plate Jurkat-CD137 Reporter Cells Add_Agonist Add CD137 Agonist (Serial Dilutions) Start->Add_Agonist Crosslinking Co-culture with FcγRIIb+ cells (optional) Add_Agonist->Crosslinking Incubate Incubate (6-24h) Crosslinking->Incubate Measure Measure NF-κB Reporter Activity Incubate->Measure End Quantify Agonistic Potency Measure->End

Figure 2: Workflow for a CD137 Reporter Assay.
In Vivo Tumor Models

Mouse tumor models are essential for evaluating the anti-tumor efficacy and potential toxicity of CD137 agonists.

Experimental Protocol (Syngeneic Mouse Model):

  • Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 colon carcinoma or B16 melanoma).

  • Treatment: Once tumors are established, administer the CD137 agonist or control antibody (e.g., Rat IgG) via a specified route (intraperitoneal or intratumoral) and schedule.

  • Monitoring:

    • Measure tumor volume regularly.

    • Monitor animal survival.

    • Collect blood and tumor samples to analyze immune cell populations (e.g., CD8+ T cells) and biomarkers (e.g., soluble CD137).

  • Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, and perform histological analysis of organs, particularly the liver.

In a study with large established CT26 tumors (~450 mm³), the agonist CTX-471 induced complete tumor regression in 4 out of 6 mice, whereas other checkpoint inhibitors targeting PD-1, PD-L1, and CTLA-4 did not show similar efficacy in this challenging model.

Treatment Group (CT26 Tumor Model) Tumor Growth Inhibition Complete Regressions Key Finding
Control (Rat IgG) Baseline0%Uncontrolled tumor growth.
Anti-CD137 (CTX-471) Significant67% (4 of 6 mice)Potent monotherapy efficacy against large, established tumors.
Anti-PD-1/PD-L1/CTLA-4 Minimal0%Limited efficacy in this specific large tumor model.

Table 3: Example of In Vivo Efficacy Data for a CD137 Agonist.

Conclusion

CD137 remains a highly promising target for cancer immunotherapy. The initial challenges of balancing potent agonism with systemic toxicity, highlighted by the first-generation antibodies Urelumab and Utomilumab, have driven the development of innovative second-generation analogs. These newer agents, including tumor-targeted bispecifics and engineered antibodies, offer the potential for enhanced therapeutic windows by concentrating CD137 activation within the tumor microenvironment. Continued research and comparative analysis using standardized preclinical models and assays will be crucial for identifying the most effective and safest CD137-targeting strategies for clinical application.

References

Comparison Guide: Preclinical Efficacy and Reproducibility of CBL0137

Author: BenchChem Technical Support Team. Date: December 2025

As the initial search for "CFL-137" did not yield relevant results for a biological compound with experimental data, and a promising lead for "CBL0137" was identified, the investigation will now focus on CBL0137. The following is a guide based on the available information for CBL0137, assuming this is the compound of interest.

This guide provides a comparative overview of the experimental data available for the small molecule drug CBL0137, focusing on its preclinical anticancer activity. The information is intended for researchers, scientists, and drug development professionals to assess the reproducibility and potential of this compound.

Executive Summary

CBL0137 is a small molecule compound that has demonstrated potent anticancer activity in preclinical studies, particularly in NK/T-Cell Lymphoma (NKTCL).[1] Its primary mechanism of action involves the interference with DNA damage repair pathways, leading to increased tumor cell death.[1] Furthermore, CBL0137 has shown synergistic effects when combined with standard chemotherapeutic agents like cisplatin (B142131) and immunotherapy (anti-PD-1 antibody).[1] This guide will summarize the key experimental findings, detail the methodologies used, and provide a comparative context for its performance.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on CBL0137.

Experimental Model Treatment Group Key Finding Reference
In vitro NKTCL cell linesCBL0137Potent anticancer activity[1]
In vivo NKTCL mouse modelCBL0137Significant antitumor efficacy[1]
In vivo NKTCL mouse modelCBL0137 + CisplatinSynergistic antitumor effect
In vivo NKTCL mouse modelCBL0137 + anti-PD-1 antibodyEnhanced immunotherapy response

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. The following outlines the general experimental protocols employed in the preclinical evaluation of CBL0137, based on the available literature.

1. In Vitro Cell Viability Assays:

  • Cell Lines: Human NK/T-Cell Lymphoma (NKTCL) cell lines.

  • Treatment: Cells are treated with varying concentrations of CBL0137 for specified durations.

  • Assay: Cell viability is typically assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values (the concentration of a drug that gives half-maximal response) are calculated to determine the potency of the compound.

2. In Vivo Xenograft Models:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are typically used.

  • Tumor Implantation: Human NKTCL cells are subcutaneously or intravenously injected into the mice to establish tumors.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle control, CBL0137 alone, comparator drug (e.g., cisplatin), or combination therapies. Dosing schedules and routes of administration (e.g., intraperitoneal, oral) are critical parameters.

  • Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the antitumor efficacy of the treatments. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.

3. Mechanism of Action Studies:

  • Western Blotting: To investigate the effect of CBL0137 on proteins involved in DNA damage repair pathways (e.g., phosphorylation of H2AX, expression of RAD51).

  • Immunofluorescence: To visualize DNA damage foci (e.g., γH2AX foci) within the cells after treatment with CBL0137.

  • Flow Cytometry: To analyze cell cycle distribution and apoptosis in response to treatment.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Proposed Mechanism of Action of CBL0137

CBL0137_Mechanism cluster_0 CBL0137 CBL0137 DNA_Damage_Repair DNA Damage Repair Pathways CBL0137->DNA_Damage_Repair Inhibits Synergy Synergistic Antitumor Effect CBL0137->Synergy DNA_Damage_Accumulation Increased DNA Damage Apoptosis Tumor Cell Apoptosis DNA_Damage_Accumulation->Apoptosis Chemotherapy Chemotherapy (e.g., Cisplatin) Chemotherapy->DNA_Damage_Accumulation Induces Immunotherapy Immunotherapy (e.g., anti-PD-1) Synergy->Apoptosis Enhances

Caption: Proposed mechanism of CBL0137 and its synergy with other therapies.

Diagram 2: General In Vivo Experimental Workflow

InVivo_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, CBL0137, Combo) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (TGI, etc.) Monitoring->Endpoint

Caption: A generalized workflow for in vivo efficacy studies of CBL0137.

Alternatives and Comparative Analysis

To provide a comprehensive evaluation, the performance of CBL0137 should be compared against other therapeutic agents targeting similar pathways or used in the treatment of NKTCL.

Compound/Therapy Mechanism of Action Reported Efficacy in NKTCL (Preclinical/Clinical) Potential Advantages of CBL0137
Cisplatin DNA cross-linking agentStandard of care, but resistance is common.Synergistic effect, potentially overcoming resistance.
Other DNA Damage Repair Inhibitors (e.g., PARP inhibitors) Inhibit specific DNA repair pathwaysEfficacy varies depending on the specific genetic background of the tumor.The exact targets of CBL0137 may offer a different spectrum of activity.
PD-1/PD-L1 Inhibitors Immune checkpoint blockadeMonotherapy has shown limited to moderate efficacy in NKTCL.Enhances the efficacy of immunotherapy.

Conclusion

The available preclinical data on CBL0137 suggest it is a promising anticancer agent, particularly for NKTCL. Its mechanism of interfering with DNA damage repair and its synergistic effects with chemotherapy and immunotherapy warrant further investigation. For robust reproducibility, it is essential that future studies provide detailed experimental protocols, including specifics on cell lines, animal models, treatment regimens, and analytical methods. Comparative studies against established and emerging therapies will be crucial in defining the clinical potential of CBL0137.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two distinct therapeutic strategies for targeting cancer pathways: the FACT (Facilitates Chromatin Transcription) complex inhibitor, CBL0137, and the IκB kinase (IKK) inhibitor, BMS-345541. While both compounds ultimately impact the pro-survival NF-κB signaling pathway, their upstream mechanisms of action are fundamentally different, offering unique therapeutic opportunities and potential liabilities.

Executive Summary

CBL0137 is a second-generation curaxin that acts as a FACT inhibitor. By intercalating with DNA, it traps the FACT complex on chromatin, leading to a dual effect of NF-κB suppression and p53 activation. This multi-pronged approach disrupts key cancer cell survival pathways. In contrast, BMS-345541 is a highly selective, allosteric inhibitor of the IKK catalytic subunits (IKK-1 and IKK-2). It directly blocks the phosphorylation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB. This offers a more direct and targeted inhibition of the canonical NF-κB pathway. This guide will delve into the preclinical data for both compounds, providing a comparative analysis of their efficacy, mechanisms, and the experimental protocols used for their evaluation.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for CBL0137 and BMS-345541, providing a side-by-side comparison of their in vitro and in vivo activities.

Table 1: In Vitro Potency of CBL0137 and BMS-345541

ParameterCBL0137BMS-345541Citation(s)
Target FACT (Facilitates Chromatin Transcription) complexIKK-1 and IKK-2[1],[2]
EC50 for NF-κB Inhibition 0.47 µMNot directly reported; IC50 for IκBα phosphorylation inhibition is 4 µM in cells[1],[2]
EC50 for p53 Activation 0.37 µMNot applicable[1]
IKK-1 IC50 (cell-free) Not applicable4 µM[2]
IKK-2 IC50 (cell-free) Not applicable0.3 µM[2]
Cell Viability IC50 (various cancer cell lines) Ranges from ~0.5 µM to >10 µM depending on the cell line and duration of exposureRanges from ~1 µM to 100 µM depending on the cell line[3],[4]

Table 2: In Vivo Efficacy of CBL0137 and BMS-345541 in Preclinical Models

ParameterCBL0137BMS-345541Citation(s)
Animal Model(s) Murine models of AML, colorectal cancer, glioblastoma, pancreatic cancerMurine models of melanoma, breast cancer, and LPS-induced inflammation[3],[5],[6],[7],[8]
Route of Administration Intravenous, Oral (in drinking water)Oral[6],[5],[7]
Effective Dose Range 20-60 mg/kgUp to 100 mg/kg[9],[5],[4]
Observed In Vivo Effects Tumor growth inhibition, increased survival, suppression of Wnt signalingTumor growth inhibition, reduced metastasis, inhibition of NF-κB dependent cytokine production[5],[6],[8],[2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of CBL0137 and BMS-345541.

CBL0137_Mechanism cluster_nucleus Nucleus CBL0137 CBL0137 DNA DNA CBL0137->DNA Intercalates FACT FACT Complex (SSRP1/SPT16) CBL0137->FACT Traps Chromatin Chromatin FACT->Chromatin Remodels Trapped_FACT Trapped FACT on Chromatin NFkB_transcription NF-κB Dependent Transcription Trapped_FACT->NFkB_transcription Inhibits p53_activation p53 Activation Trapped_FACT->p53_activation Activates Apoptosis Apoptosis p53_activation->Apoptosis CellCycleArrest Cell Cycle Arrest p53_activation->CellCycleArrest

Caption: Mechanism of action of CBL0137.

BMS345541_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS345541 BMS-345541 IKK_complex IKK Complex (IKK-1/IKK-2) BMS345541->IKK_complex Allosterically Inhibits IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p P-IκBα NFkB_dimer NF-κB Dimer (p65/p50) IkBa->NFkB_dimer Sequesters NFkB_translocation NF-κB Nuclear Translocation NFkB_dimer->NFkB_translocation Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_transcription NF-κB Dependent Transcription NFkB_translocation->NFkB_transcription ProSurvival_Genes Pro-Survival Genes NFkB_transcription->ProSurvival_Genes

Caption: Mechanism of action of BMS-345541.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of CBL0137 and BMS-345541 on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of CBL0137 or BMS-345541 in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to compound treatment.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of CBL0137 or BMS-345541. For inhibition studies, pre-incubate with the compound for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL).[10]

  • Incubation: Incubate the cells for 6-24 hours post-stimulation.[10]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Western Blot Analysis for NF-κB and p53 Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB and p53 pathways.

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of CBL0137 or BMS-345541 for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-IκBα, total IκBα, p65, p53, p21, and a loading control like β-actin) overnight at 4°C.[11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[11]

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion

CBL0137 and BMS-345541 represent two distinct and compelling strategies for targeting NF-κB-driven cancers. CBL0137's unique mechanism of FACT inhibition offers the advantage of a dual attack on cancer cell survival by both suppressing NF-κB and activating the p53 tumor suppressor pathway. This broader mechanism may be beneficial in cancers with complex dysregulation of multiple signaling pathways. However, the off-target effects of chromatin remodeling agents warrant careful consideration.

BMS-345541, with its highly selective, allosteric inhibition of IKK, provides a more targeted approach to shutting down the NF-κB pathway. This specificity may translate to a more favorable therapeutic window and fewer off-target toxicities. The choice between these two strategies will likely depend on the specific genetic and signaling landscape of the cancer being treated. This guide provides the foundational data and methodologies for researchers to further investigate and compare these and other novel anti-cancer agents.

References

A Comparative Analysis of First-Generation CD137 Agonists in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor superfamily (TNFRSF), has emerged as a promising target in cancer immunotherapy. Agonistic antibodies targeting CD137 are designed to enhance the anti-tumor activity of T cells and Natural Killer (NK) cells. This guide provides a statistical analysis and comparative overview of the first-generation CD137 agonistic antibodies, urelumab and utomilumab, focusing on their preclinical and clinical performance, and the experimental methodologies used for their evaluation.

Comparative Performance of Urelumab and Utomilumab

Urelumab (BMS-663513) and utomilumab (PF-05082566) were the first CD137 agonists to enter clinical trials.[1] Despite their shared target, they exhibit distinct characteristics in terms of efficacy and safety, which are thought to be influenced by their different binding epitopes, affinities, and antibody isotypes.[1][2]

Preclinical Efficacy

In preclinical mouse models, CD137 agonist antibodies have demonstrated potent anti-tumor efficacy.[3] For instance, in a study using humanized mice with subcutaneously inoculated colon cancer cells, a urelumab analog showed significant tumor growth inhibition (TGI) of 64.26%.[4] While direct head-to-head preclinical studies are limited in the public domain, the general consensus from various reports is that urelumab demonstrated more potent agonistic activity.[5]

Clinical Efficacy and Safety

The clinical development of urelumab and utomilumab revealed a clear trade-off between efficacy and safety. Urelumab showed promising signs of clinical activity but was hampered by significant dose-limiting liver toxicity.[1][6] Conversely, utomilumab had a much more favorable safety profile but demonstrated limited clinical efficacy as a monotherapy.[1][7]

Parameter Urelumab (BMS-663513) Utomilumab (PF-05082566)
Mechanism Binds to the CRD1 domain of CD137, does not compete with the natural ligand (CD137L).[2][8]Binds to the CRD2 and CRD3 domains of CD137, competing with CD137L.[2][8]
Affinity Higher affinity (16.6-22 nM).[1]Lower affinity (69-71.2 nM).[1]
FcγR Crosslinking Can activate CD137 signaling without FcγR cross-linking, but activity is augmented by it.[5]Agonistic function is dependent on FcγR-mediated cross-linking.[5]
Clinical Efficacy Monotherapy showed some efficacy in melanoma patients, but at doses associated with toxicity.[5] In combination with nivolumab, showed modest efficacy in advanced solid tumors.[9]Limited efficacy as a monotherapy and in combination with rituximab.[1][7] In ICI-refractory melanoma, the objective response rate was 2.3%.[10]
Toxicity Profile Significant dose-dependent hepatotoxicity, including fatal adverse events.[1] The most frequent treatment-related adverse events at doses ≥1.0 mg/kg were increased AST (27%) and ALT (27%).[9]Favorable safety profile with no major toxicities observed.[1][7] The most common treatment-related adverse event was fatigue (16.4%).[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CD137 agonists. Below are protocols for key in vitro and in vivo experiments.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a CD137 agonist to enhance T-cell proliferation upon stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • CellTrace™ CFSE Cell Proliferation Kit.

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).

  • CD137 agonist antibody and isotype control.

  • Complete RPMI-1640 medium.

  • FACS buffer (PBS with 2% FBS).

  • Flow cytometer.

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.

  • Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate. Add T-cell stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies). Add the CD137 agonist antibody or isotype control at various concentrations.

  • Incubation: Culture the cells for 4-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Acquire the samples on a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

In Vivo Tumor Model Efficacy Study

This study evaluates the anti-tumor efficacy of a CD137 agonist in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female BALB/c mice.

  • CT26 colon carcinoma cells.

  • CD137 agonist antibody and isotype control (or vehicle).

  • Sterile PBS.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Inoculation: Subcutaneously inject 5x10^5 CT26 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, CD137 agonist).

  • Dosing: Administer the CD137 agonist (e.g., 100 µg per mouse) and controls via intraperitoneal (i.p.) injection on specified days (e.g., days 9, 11, 13, and 15 post-tumor inoculation).[11]

  • Endpoint: Continue to monitor tumor growth and the general health of the mice. The study endpoint may be a specific tumor volume, a predetermined time point, or when control tumors necessitate euthanasia. Tumor growth inhibition is calculated and survival curves are generated.

NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway downstream of CD137 engagement.

Materials:

  • HEK293 cells stably expressing human CD137 and an NF-κB-luciferase reporter construct.[12][13]

  • CD137 agonist antibody.

  • Culture medium (DMEM with 10% FBS).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Plating: Seed the CD137/NF-κB reporter cells in a 96-well white-walled plate and incubate overnight.

  • Treatment: Treat the cells with the CD137 agonist antibody at various concentrations for 6-18 hours.[14]

  • Lysis and Luciferase Measurement: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the NF-κB pathway.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

CD137 Signaling Pathway

Activation of CD137 by its ligand or an agonistic antibody leads to the recruitment of TRAF1 and TRAF2 adaptor proteins to its cytoplasmic tail.[15][16][17] This initiates a signaling cascade that results in the activation of the NF-κB and MAPK pathways, promoting T-cell proliferation, survival, and enhanced effector functions.

CD137_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD137_Agonist CD137 Agonist CD137 CD137 Receptor CD137_Agonist->CD137 TRAF1 TRAF1 CD137->TRAF1 Recruitment TRAF2 TRAF2 CD137->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activation MAPK_pathway MAPK Pathway TRAF2->MAPK_pathway Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Nucleus Gene Transcription NFkappaB->Nucleus Translocation Proliferation T-cell Proliferation & Survival Nucleus->Proliferation Effector Enhanced Effector Function Nucleus->Effector Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Novel CD137 Agonist binding_assay Binding Affinity Assay (e.g., ELISA, SPR) start->binding_assay reporter_assay NF-κB Reporter Assay binding_assay->reporter_assay proliferation_assay T-cell Proliferation Assay (CFSE) reporter_assay->proliferation_assay cytokine_assay Cytokine Release Assay (e.g., ELISA, CBA) proliferation_assay->cytokine_assay efficacy_study Syngeneic Tumor Model Efficacy Study cytokine_assay->efficacy_study toxicity_study Toxicity Assessment (e.g., Liver Enzymes) efficacy_study->toxicity_study pk_pd_study Pharmacokinetics (PK) & Pharmacodynamics (PD) toxicity_study->pk_pd_study decision Go/No-Go for Clinical Development pk_pd_study->decision

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CFL-137
Reactant of Route 2
Reactant of Route 2
CFL-137

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.